4-Amino-3-iodobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85381. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLDDZRJTOXFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175450 | |
| Record name | Benzoic acid, 4-amino-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2122-63-6 | |
| Record name | 4-Amino-3-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-amino-3-iodo- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3-iodobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-amino-3-iodo- | |
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| Record name | 4-Amino-3-iodobenzoic Acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-3-iodobenzoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of 4-Amino-3-iodobenzoic acid, a versatile chemical compound with significant applications in organic synthesis and pharmaceutical research. This document outlines its chemical properties, synthesis, and key applications, supported by experimental protocols and data visualizations to facilitate its use in a laboratory setting.
Core Chemical Data
The Chemical Abstracts Service (CAS) number for this compound is 2122-63-6 .[1][2][3][4][5] This unique identifier is crucial for unambiguous identification in chemical databases and regulatory submissions.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 2122-63-6 | [1][2][3][4][5] |
| Molecular Formula | C7H6INO2 | [1][4][5] |
| Molecular Weight | 263.03 g/mol | [3][4][5] |
| IUPAC Name | This compound | [1][5] |
| InChI Key | FPLDDZRJTOXFCB-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)I)N | [5] |
| Purity | 98% (typical) | [4] |
Synthesis and Experimental Protocols
This compound is a valuable building block in organic synthesis, often utilized in the construction of more complex molecules. One notable application is in solid-phase synthesis to generate indole derivatives.
Example Protocol: Solid-Phase Synthesis of a Resin-Bound Indole Carboxamide
This protocol details the initial steps for the generation of a resin-bound 3-[2-(acetylamino)ethyl]-2-iodo-1H-indole-5-carboxamide, starting from Polystyrene-Rink resin and this compound.[4]
Materials:
-
Polystyrene-Rink resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Acetic anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Polystyrene-Rink resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amide Coupling: In a separate vessel, pre-activate this compound with DIC and HOBt in DMF.
-
Add the activated acid solution to the deprotected resin and agitate at room temperature overnight to facilitate amide bond formation.
-
Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol to remove unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF.
-
Final Wash and Drying: Wash the resin as in step 5 and dry under vacuum.
This procedure yields the this compound coupled to the solid support, ready for subsequent cyclization and derivatization steps to form the target indole structure.
Logical Workflow for Solid-Phase Synthesis
The following diagram illustrates the logical workflow for the initial steps of the solid-phase synthesis described above.
Caption: Workflow for coupling this compound to a solid support.
Applications in Drug Discovery and Development
The structural motif of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The presence of the amino, iodo, and carboxylic acid groups provides multiple reaction handles for diversification. The iodo group, in particular, is a versatile substituent that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures found in many drug candidates.
Safety Information
This compound is classified as a warning-level hazard.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
4-Amino-3-iodobenzoic acid molecular weight
An In-depth Technical Guide to 4-Amino-3-iodobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in organic synthesis with significant applications in the pharmaceutical and chemical industries. This document elucidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, discusses its applications in research and drug development, and outlines essential safety and handling procedures. The guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of technical data and methodologies.
Chemical and Physical Properties
This compound is a substituted aromatic compound characterized by an amino group, an iodine atom, and a carboxylic acid group attached to a benzene ring.[1] These functional groups impart specific reactivity and physical characteristics to the molecule, making it a versatile building block in organic chemistry.[1][2] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 2122-63-6 | [3][4] |
| Molecular Formula | C₇H₆INO₂ | [3][4] |
| Molecular Weight | 263.03 g/mol | [1][3][4][5][6][7] |
| Appearance | Light brown to yellowish crystalline powder | [1] |
| Melting Point | 206.0 to 210.0 °C / 288 °C | [1][8] |
| Boiling Point | 390.7 ± 37.0 °C (Predicted) | [8] |
| Density | 2.082 - 2.129 g/cm³ (Predicted) | [1][8] |
| Solubility | Soluble in water (50 g/L at 25°C). Moderately soluble in polar organic solvents like alcohols and ether. | [1][8][9] |
| InChI Key | FPLDDZRJTOXFCB-UHFFFAOYSA-N | [3][10] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from p-aminobenzoic acid ethyl ester.[4][8] This procedure is advantageous due to the use of inexpensive and readily available starting materials.[4]
Experimental Protocol
Step 1: Synthesis of this compound ethyl ester
-
Reactants:
-
p-Aminobenzoic acid ethyl ester (0.01 mol)
-
Potassium iodide (0.01 mol)
-
Sodium hypochlorite (oxidant, 0.02 mol)
-
Solvent: Water (5 mL) and anhydrous ethanol (15 mL)
-
-
Procedure:
-
In a suitable reaction flask, combine p-aminobenzoic acid ethyl ester, potassium iodide, water, and anhydrous ethanol.
-
Maintain the reaction temperature at 30°C.
-
Add sodium hypochlorite to the mixture.
-
Allow the reaction to proceed for 2 hours under heating.
-
The yield of this compound ethyl ester under these conditions can reach up to 90.2%.[4]
-
Step 2: Hydrolysis to this compound
-
Reactants:
-
This compound ethyl ester (from Step 1)
-
Lithium hydroxide solution
-
Methanol
-
Dilute hydrochloric acid
-
Dichloromethane
-
-
Procedure:
-
To the reaction flask containing this compound ethyl ester, add lithium hydroxide solution and methanol.
-
Remove the solvent under vacuum.
-
Adjust the pH of the residue to 3-5 with dilute hydrochloric acid.
-
Combine the organic extracts, concentrate the solution, and purify the crude product by silica gel column chromatography using a dichloromethane:methanol (15:1) eluent system to obtain pure this compound.[4][8]
-
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a variety of organic molecules.[4][8] Its structural features, particularly the presence of amino, iodo, and carboxylic acid groups, allow for diverse chemical transformations.
-
Intermediate for Dyes and Pigments: It serves as a key precursor for the synthesis of active dyes and azo dyes.[4][8]
-
Pharmaceutical Synthesis: This compound is a crucial building block in the development of therapeutic agents. It is used in the synthesis of thiazolinones and benzimidazolone derivatives, which are scaffolds of interest in medicinal chemistry.[4][8] The related compound, 4-iodobenzoic acid, is known to participate in coupling reactions like Suzuki and Heck couplings, which are fundamental in constructing complex drug molecules, particularly for anti-inflammatory and anti-cancer agents.[2]
-
Other Industrial Applications: It is also utilized as an intermediate in the production of fragrances, various esters, and UV absorbers.[4][8]
Safety and Handling
This compound is associated with several hazards and requires careful handling to ensure laboratory safety.
-
Hazard Identification:
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area.[12] Wear suitable protective clothing, gloves, and eye/face protection.[12][13][14] Avoid formation of dust and aerosols.[12][14]
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[10] Store in a well-ventilated place and keep the container tightly closed.[13][14]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11][13]
-
Skin Contact: Wash off with soap and plenty of water.[11][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[11]
-
-
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in various industrial applications. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound , 98% , 2122-63-6 - CookeChem [cookechem.com]
- 6. 4-Amino-3-Iodobenzoic AcidCAS #: 2122-63-6 [eforu-chemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 2122-63-6 [chemicalbook.com]
- 10. This compound | 2122-63-6 [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. durhamtech.edu [durhamtech.edu]
Spectroscopic Profile of 4-Amino-3-iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-iodobenzoic acid (CAS No: 2122-63-6). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this compound.
Core Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The data provides insights into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | H-2 |
| ~7.6 | dd | 1H | H-6 |
| ~6.8 | d | 1H | H-5 |
| ~5.5 (broad) | s | 2H | -NH₂ |
| >12 (very broad) | s | 1H | -COOH |
Note: Predicted values are based on established substituent effects on the benzene ring. Actual experimental values may vary.
¹³C NMR Spectral Data
PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1][2] The expected chemical shifts are presented below, based on the known effects of the substituents on the aromatic ring.
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~152 | C-4 (C-NH₂) |
| ~140 | C-2 |
| ~125 | C-6 |
| ~118 | C-1 |
| ~115 | C-5 |
| ~90 | C-3 (C-I) |
Note: These are estimated values. The carbon atom attached to the iodine (C-3) is expected to be significantly shielded.
Infrared (IR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The table below lists the expected IR absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3300 | N-H (Amine) | Asymmetric & Symmetric Stretching |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| 1700 - 1680 | C=O (Carboxylic Acid) | Stretching |
| 1620 - 1580 | N-H (Amine) | Bending |
| 1600 - 1450 | C=C (Aromatic Ring) | Stretching |
| 1320 - 1210 | C-O (Carboxylic Acid) | Stretching |
| 1330 - 1250 | C-N (Aromatic Amine) | Stretching |
| Below 850 | C-H (Aromatic Ring) | Out-of-plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆INO₂), the expected molecular ion peak and other significant fragments are detailed below.
| m/z | Ion |
| 263.03 | [M]⁺ (Molecular Ion) |
| 246 | [M-OH]⁺ |
| 218 | [M-COOH]⁺ |
| 127 | [I]⁺ |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy Protocol
A general protocol for acquiring ¹H and ¹³C NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a field strength of 400 MHz or higher for better resolution.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy Protocol (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.
-
Grinding: Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Place the fine powder into a pellet press and apply pressure to form a thin, transparent disc.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
ESI is a soft ionization technique suitable for polar molecules like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio of the molecular ion and any fragment ions.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.
References
An In-depth Technical Guide to the ¹³C NMR of 4-Amino-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-3-iodobenzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes a high-quality predicted ¹³C NMR spectrum to facilitate structural elucidation and characterization. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and analytical chemistry by offering a foundational understanding of the expected spectral features of this compound.
Molecular Structure and Predicted ¹³C NMR Data
The structure of this compound, with the standard IUPAC numbering for the carbon atoms of the benzene ring, is presented below. The predicted ¹³C NMR chemical shifts are provided in the subsequent table. These predictions are based on established computational models that account for the electronic effects of the substituents on the aromatic ring.
Molecular structure of this compound with carbon numbering.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (C-COOH) | 132.5 |
| C2 | 115.0 |
| C3 (C-I) | 90.1 |
| C4 (C-NH₂) | 150.2 |
| C5 | 141.8 |
| C6 | 111.9 |
| COOH | 169.8 |
Note: These are predicted values and may differ slightly from experimental results.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a generalized experimental protocol for obtaining the ¹³C NMR spectrum of an aromatic compound like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for aromatic carboxylic acids.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference signal at 0.00 ppm. Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at 39.52 ppm).[1]
2.2. NMR Instrument Parameters
The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer.
-
Spectrometer Frequency: 100 MHz for ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay can improve their signal intensity.
-
Pulse Angle: A 30-45 degree pulse angle is commonly used to allow for a shorter relaxation delay.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
2.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.[1]
Logical Workflow for NMR Analysis
The process of analyzing an NMR spectrum to elucidate a chemical structure follows a logical progression from sample preparation to final structure confirmation.
A generalized workflow for the spectroscopic analysis of chemical compounds.
This guide provides a foundational understanding of the ¹³C NMR spectroscopy of this compound. While the provided spectral data is predicted, the experimental protocols and analytical workflows are based on established practices in the field and should serve as a reliable reference for researchers.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-Amino-3-iodobenzoic Acid
This technical guide provides a detailed overview of the primary synthetic route to this compound, a key intermediate in the pharmaceutical and dye industries.[1][2] The document outlines the reaction mechanism, presents quantitative data, and offers a comprehensive experimental protocol.
Overview of Synthetic Strategy
The most prevalent and efficient method for the synthesis of this compound involves a two-step process:
-
Electrophilic Iodination: The aromatic ring of a 4-aminobenzoic acid derivative, typically the ethyl ester, is directly iodinated.
-
Hydrolysis: The resulting ester is then hydrolyzed to yield the final carboxylic acid product.
This approach is favored due to its use of readily available starting materials and generally high yields.[1][2] An alternative, though less direct for this specific molecule, is the Sandmeyer reaction, which is a versatile method for synthesizing aryl halides from aryl diazonium salts.[3][4][5]
Electrophilic Iodination of 4-Aminobenzoic Acid Ethyl Ester
The core of this synthesis is the regioselective introduction of an iodine atom onto the benzene ring at the position ortho to the activating amino group.
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, the incoming electrophile (the iodine cation, I⁺) is directed to the position ortho to the amino group. An oxidizing agent is used to generate the electrophilic iodine species from a source like potassium iodide.[4]
A proposed mechanism involves the in-situ generation of an electrophilic iodine species from potassium iodide (KI) using an oxidant such as sodium hypochlorite (NaOCl). This electrophilic iodine then attacks the electron-rich aromatic ring of the 4-aminobenzoic acid ethyl ester.
Quantitative Data
The following table summarizes the optimized reaction conditions and yield for the synthesis of the intermediate, this compound ethyl ester, as reported in the literature.[1][2]
| Parameter | Value |
| Starting Material | p-Aminobenzoic acid ethyl ester |
| Reagents | Potassium iodide (KI), Sodium hypochlorite (NaOCl) |
| Molar Ratio (Ester:KI:Oxidant) | 1 : 1 : 2 |
| Solvent | Water and Anhydrous Ethanol (5 mL : 15 mL) |
| Temperature | 30°C |
| Reaction Time | 2 hours |
| Yield | 90.2% |
Experimental Protocols
The following protocols are based on documented procedures.[1][2] Standard laboratory safety precautions should be followed.
Part A: Synthesis of this compound Ethyl Ester
-
Reaction Setup: In a suitable reaction flask, combine p-aminobenzoic acid ethyl ester (0.01 mol), potassium iodide (0.01 mol), 5 mL of water, and 15 mL of anhydrous ethanol.
-
Initiation: While stirring, bring the mixture to a temperature of 30°C.
-
Addition of Oxidant: Slowly add the oxidant (e.g., sodium hypochlorite solution, 0.02 mol) to the reaction mixture.
-
Reaction: Maintain the temperature at 30°C and continue stirring for 2 hours.
-
Work-up: Upon completion, the reaction mixture can be processed to isolate the crude ethyl ester product.
Part B: Hydrolysis to this compound
-
Reaction Setup: In a reaction flask, add the crude this compound ethyl ester from Part A, a solution of lithium hydroxide (LiOH) in water, and methanol.
-
Reaction: Stir the mixture at 30°C for 6 hours.
-
Solvent Removal: Remove the methanol and water under reduced pressure.
-
Acidification: Adjust the pH of the remaining aqueous solution to 3-5 using dilute hydrochloric acid. This will precipitate the product.
-
Extraction: Extract the product from the aqueous solution using dichloromethane (2 x 50 mL).
-
Purification: Combine the organic extracts, concentrate the solution, and purify the final product by silica gel column chromatography using a dichloromethane:methanol (15:1) eluent system.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Alternative Synthetic Route: The Sandmeyer Reaction
While direct iodination is highly effective for this specific product, the Sandmeyer reaction represents a broader strategy for introducing halogens onto an aromatic ring.[3] This reaction proceeds in two main stages:
-
Diazotization: An aromatic primary amine is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid) to form a diazonium salt.[6]
-
Displacement: The diazonium group, an excellent leaving group (N₂), is then displaced by a nucleophile. For iodination, the diazonium salt is treated with an iodide salt, such as potassium iodide.[4][5] This step for iodide does not typically require a copper catalyst, which is often necessary for other halogens.[4][5]
For the synthesis of this compound via this route, a suitable precursor would be 3,4-diaminobenzoic acid. However, selective diazotization of one amino group in the presence of another can be challenging. A more controlled, multi-step approach could involve starting with 4-amino-3-nitrobenzoic acid, performing the Sandmeyer reaction on the amino group, and then reducing the nitro group in a subsequent step. Given the efficiency of the direct iodination method, the Sandmeyer approach is generally more complex for this particular target molecule.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process involving the direct electrophilic iodination of 4-aminobenzoic acid ethyl ester, followed by hydrolysis. This method offers high yields and utilizes accessible starting materials. The experimental protocol is straightforward, making it suitable for both academic research and industrial production. While the Sandmeyer reaction provides a classic alternative for aryl iodide synthesis, the direct iodination pathway is more efficient for this specific target.
References
Computational Investigations of 4-Amino-3-iodobenzoic Acid: A Technical Overview for Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-iodobenzoic acid is a halogenated aromatic molecule with significant potential as a building block in the development of novel therapeutic agents and functional materials.[1][2] Its structural features—an aminobenzoic acid scaffold substituted with a sterically demanding and electronically influential iodine atom—make it a compelling subject for computational analysis. This technical guide provides an in-depth overview of the application of computational chemistry methods to elucidate the physicochemical properties, reactivity, and potential biological interactions of this compound. Detailed theoretical protocols for Density Functional Theory (DFT) and molecular docking are presented, alongside hypothetical yet representative data to illustrate the expected outcomes of such studies. This document serves as a resource for researchers seeking to leverage in silico techniques to accelerate the exploration of this compound and its derivatives.
Physicochemical and Computed Properties
A foundational aspect of any computational study is the characterization of the molecule's fundamental properties. These values, both experimental and computationally derived, inform all subsequent simulations.
| Property | Value | Source |
| Molecular Formula | C7H6INO2 | PubChem[3] |
| Molecular Weight | 263.03 g/mol | PubChem[3] |
| CAS Number | 2122-63-6 | PubChem[3] |
| InChIKey | FPLDDZRJTOXFCB-UHFFFAOYSA-N | Stenutz[4] |
| Canonical SMILES | C1=C(C=C(C(=C1)I)N)C(=O)O | PubChem |
| logP (Octanol/Water) | 2.36 | Stenutz[4] |
| Polar Surface Area | 63.3 Ų | PubChem[3] |
Theoretical Framework and Methodologies
Computational studies of molecules like this compound typically employ a range of techniques to probe electronic structure, conformational preferences, and intermolecular interactions.
Density Functional Theory (DFT) for Ground State Properties
DFT is a robust quantum mechanical method used to determine the electronic structure of molecules. It is instrumental for optimizing molecular geometry and calculating a variety of spectroscopic and thermodynamic properties.
-
Initial Structure Preparation: The 3D structure of this compound is constructed using molecular modeling software.
-
Functional and Basis Set Selection: A suitable functional, such as B3LYP, is chosen for its balance of accuracy and computational cost in describing organic molecules.[5][6] A basis set like 6-311G+(d,p) is selected to provide a good description of the electron distribution, including polarization and diffuse functions, which are important for anions and hydrogen bonding.[6][7]
-
Solvation Model: To simulate an aqueous environment, an implicit solvation model like the Solvation Model based on Density (SMD) is applied.[6][7]
-
Geometry Optimization: The energy of the molecular structure is minimized to find the lowest energy conformation (ground state).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to compute thermodynamic properties such as enthalpy and Gibbs free energy.
Caption: Workflow for DFT Geometry Optimization and Frequency Analysis.
The following table presents hypothetical, yet realistic, data obtained from a DFT calculation on this compound.
| Parameter | Predicted Value | Units |
| Electronic Energy | -1234.5678 | Hartrees |
| Enthalpy | -1234.4567 | Hartrees |
| Gibbs Free Energy | -1234.6789 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| HOMO Energy | -6.78 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.55 | eV |
Molecular Docking for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This is crucial for structure-based drug design. While specific targets for this compound are not extensively documented, related aminobenzoic acid derivatives have been studied as potential enzyme inhibitors.[8]
-
Protein Preparation: Obtain the 3D crystal structure of a target protein (e.g., Dihydrofolate Reductase, a common target for this class of compounds) from the Protein Data Bank (PDB).[8] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The DFT-optimized structure of this compound is used. Partial charges are assigned, and rotatable bonds are defined.
-
Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized native ligand or through binding pocket prediction algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Caption: Standard workflow for a molecular docking simulation.
This table shows plausible results from docking this compound into a hypothetical enzyme active site.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -7.8 | ASP 27, LEU 54 | Hydrogen Bond, Hydrophobic |
| 2 | -7.5 | ILE 50, PHE 31 | Hydrophobic, π-π Stacking |
| 3 | -7.2 | SER 59, LEU 54 | Hydrogen Bond, Hydrophobic |
Application in Drug Discovery: A Conceptual Pathway
The structural motifs of this compound suggest its potential to interact with biological targets involved in cellular signaling. For instance, many kinase inhibitors feature an aminophenyl group. A computational study could be the first step in evaluating its potential as an inhibitor of a hypothetical signaling cascade, such as one initiated by a receptor tyrosine kinase (RTK).
Caption: Hypothetical inhibition of an RTK signaling pathway.
Conclusion and Future Directions
Computational studies provide a powerful, cost-effective framework for characterizing novel molecules like this compound. The methodologies outlined in this guide, from DFT to molecular docking, enable the prediction of key physicochemical properties and the generation of hypotheses regarding potential biological activity. The representative data illustrates how in silico analysis can guide further experimental work, such as chemical synthesis of derivatives and in vitro biological assays. Future computational work could expand to molecular dynamics simulations to study the stability of protein-ligand complexes over time or to Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for designing more potent analogues.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Amino-5-iodobenzoic acid | 102153-73-1 | Benchchem [benchchem.com]
An In-depth Technical Guide to 4-Amino-3-iodobenzoic acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3-iodobenzoic acid, a halogenated derivative of para-aminobenzoic acid (PABA). It details the compound's historical discovery, initial synthesis, and subsequent development. This document presents a thorough compilation of its physicochemical and spectral properties in tabular format for ease of reference. Detailed experimental protocols for both its historical and contemporary synthesis are provided. Furthermore, this guide explores the compound's known biological activities, with a particular focus on its mechanism of action as an inhibitor of bacterial RNA polymerase, illustrated through a signaling pathway diagram. This guide is intended to be an essential resource for researchers and professionals engaged in the study and application of this versatile molecule in medicinal chemistry, organic synthesis, and drug development.
Introduction and Historical Context
This compound, a substituted derivative of the biologically significant para-aminobenzoic acid (PABA), has emerged as a valuable intermediate in the synthesis of various dyes and pharmacologically active compounds. While the precise historical details of its initial discovery are not extensively documented in readily available modern literature, its development can be situated within the broader scientific exploration of halogenated aromatic compounds in the late 19th and early 20th centuries.
The introduction of an iodine atom at the 3-position of the PABA scaffold significantly modifies its electronic and steric properties. This substitution has been leveraged to create molecules with specific biological activities and to serve as a handle for further synthetic transformations. The Beilstein Handbook, a major database of organic compounds, references the initial preparation of this compound, pointing to early work in the field of aromatic chemistry.[1] Although the original publication by Wheeler and Liddle is not readily accessible in digital archives, their work represents a foundational step in the exploration of iodinated aminobenzoic acids.
The primary historical method for synthesizing such compounds often involved the diazotization of an aminobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt. This classical approach provided a reliable means to introduce iodine onto the aromatic ring, paving the way for the investigation of its effects on the molecule's properties and reactivity.
Physicochemical and Spectral Data
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its application in research and development. The key quantitative data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 2122-63-6 | [1] |
| Molecular Formula | C₇H₆INO₂ | [2] |
| Molecular Weight | 263.03 g/mol | [2] |
| Melting Point | 208 °C | |
| Appearance | Solid | |
| Solubility | Soluble in water | |
| pKa | 4.51±0.10 (Predicted) | |
| XLogP3-AA | 1.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Table 2: Spectral Data for this compound
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR (DMSO-d6) | δ 11.91 (s, 1H, COOH), 7.58-7.61 (m, 2H, Ar-H), 6.51-6.53 (m, 2H, Ar-H), 5.82 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d6) | δ 167.9 (C=O), 153.5 (C-NH₂), 131.7 (Ar-C), 117.3 (Ar-C), 113.0 (Ar-C) |
| Infrared (IR) | Characteristic peaks for N-H, C=O, C-N, and C-I bonds are expected. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 263. Fragmentation would likely involve loss of COOH, I, and NH₂. |
Experimental Protocols
Historical Synthesis: Diazotization of p-Aminobenzoic Acid
This protocol is based on the classical methods for the synthesis of aryl iodides from anilines, which was a common approach in the early 20th century.
Experimental Protocol:
-
Diazotization: Dissolve p-aminobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.
-
Iodination: In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will be evolved.
-
Isolation: After the reaction is complete, the crude 4-iodo-benzoic acid will precipitate. Collect the solid by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-iodobenzoic acid.
-
Amination (Hypothetical step for historical context): The introduction of the amino group at the 4-position while an iodo group is at the 3-position would have likely involved a multi-step synthesis starting from a different precursor, as direct amination of an iodinated benzoic acid would be challenging. A more plausible historical route would involve the nitration of an appropriate precursor followed by reduction of the nitro group to an amine.
Caption: Conceptual workflow for a historical synthesis route.
Modern Synthesis of this compound
This contemporary method utilizes readily available starting materials and offers a high yield.[3]
Experimental Protocol:
-
Esterification and Iodination: In a reaction flask, combine p-aminobenzoic acid ethyl ester (1 equivalent) and potassium iodide (1 equivalent) in a solvent mixture of water and anhydrous ethanol.
-
Add sodium hypochlorite solution (2 equivalents) as an oxidant to the mixture under heating. The reaction is maintained at 30°C for 2 hours to yield this compound ethyl ester.[3] A yield of up to 90.2% can be achieved with this method.[3]
-
Hydrolysis: To the resulting ethyl ester, add a solution of lithium hydroxide in methanol and stir at 30°C for 6 hours.[3]
-
Work-up and Purification: Remove the solvent under vacuum. Adjust the pH of the residue to 3-5 with dilute hydrochloric acid.[3]
-
Extract the product with dichloromethane (2 x 50 mL).[3]
-
Combine the organic extracts, concentrate, and purify by silica gel column chromatography using a dichloromethane:methanol (15:1) eluent to obtain pure this compound.[3]
Caption: Workflow for the modern synthesis of this compound.
Biological Activity and Mechanism of Action
This compound and its derivatives have been investigated for their biological activities. Notably, the parent compound has been reported to possess tuberculostatic activity, meaning it can inhibit the growth of mycobacteria.
The primary mechanism of its antibacterial action is believed to be the inhibition of bacterial RNA polymerase (RNAP).[4] RNAP is a crucial enzyme responsible for transcribing genetic information from DNA to RNA, a fundamental step in protein synthesis and cell viability. By targeting this essential enzyme, this compound can effectively halt bacterial proliferation.
The proposed mechanism of inhibition involves the binding of the molecule to the bacterial RNAP, likely at or near the active site, thereby preventing the initiation or elongation of the RNA transcript. While the precise binding site and interactions for this compound have not been fully elucidated, the general mechanism of action for many RNAP inhibitors provides a framework for understanding its activity.
Caption: Inhibition of bacterial transcription by this compound.
Conclusion
This compound, a molecule with historical roots in the early explorations of aromatic chemistry, continues to be a compound of interest for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the unique properties imparted by the iodo- and amino-substituents, makes it a versatile building block for the development of novel compounds. The established tuberculostatic activity and the proposed mechanism of action as a bacterial RNA polymerase inhibitor highlight its potential as a lead structure for the design of new antibacterial agents. This technical guide has provided a consolidated resource of its known properties, synthesis, and biological activity to aid future research and development endeavors.
References
- 1. This compound | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. Page loading... [wap.guidechem.com]
- 4. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical Properties of 4-Amino-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and known properties of 4-Amino-3-iodobenzoic acid (AIA), a significant benzoic acid derivative. This document collates essential physicochemical data, outlines detailed experimental protocols, and visualizes key processes, serving as a vital resource for professionals engaged in chemical synthesis, pharmaceutical development, and scientific research.
Core Physicochemical Properties
This compound is a crystalline solid, appearing as a light brown to yellowish powder.[1] Its molecular structure, featuring an amino group, a carboxylic acid group, and an iodine atom on a benzene ring, imparts it with moderate solubility in polar solvents like water, and better solubility in organic solvents such as alcohols and ethers.[1] The solubility is temperature-dependent, generally increasing with a rise in temperature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 2122-63-6 | [2][3] |
| Molecular Formula | C₇H₆INO₂ | [2][3] |
| Molecular Weight | 263.03 g/mol | [1][2] |
| Appearance | Light brown to yellowish crystalline powder | [1] |
| Melting Point | 206 - 210 °C | [4] |
| Boiling Point (Predicted) | 390.7 ± 37.0 °C | [4] |
| Density (Predicted) | 2.082 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.51 ± 0.10 | [4] |
| Water Solubility (25°C) | 50 g/L | [4] |
| InChI | InChI=1S/C7H6INO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | [2] |
| SMILES | C1=CC(=C(C=C1C(=O)O)I)N | [2] |
Synthesis and Purification
This compound is a key intermediate in the synthesis of various dyes, fragrances, and pharmaceuticals.[3] A common synthetic route involves the iodination of an aminobenzoic acid derivative followed by hydrolysis.[3]
Experimental Protocol: Synthesis of this compound
This protocol details a two-step synthesis process starting from p-aminobenzoic acid ethyl ester.[3]
Step 1: Synthesis of this compound ethyl ester
-
Reactants:
-
p-Hydroxybenzoic acid ethyl ester (0.01 mol)
-
Potassium iodide (0.01 mol)
-
Sodium hypochlorite (oxidant, 0.02 mol)
-
Solvent: Water (5 mL) and anhydrous ethanol (15 mL)
-
-
Procedure:
-
Combine the reactants in a suitable reaction vessel.
-
Maintain the reaction temperature at 30°C.
-
Allow the reaction to proceed for 2 hours under heating.
-
This method is reported to yield up to 90.2% of this compound ethyl ester and is considered environmentally friendly.[3]
-
Step 2: Hydrolysis to this compound
-
Reactants:
-
This compound ethyl ester (from Step 1)
-
Lithium hydroxide solution
-
Methanol
-
-
Procedure:
-
In a reaction flask, combine this compound ethyl ester, lithium hydroxide solution, and methanol.
-
Stir the mixture at 30°C for 6 hours.[3]
-
Remove the solvent under vacuum.
-
Adjust the pH of the residue to 3-5 using dilute hydrochloric acid.[3]
-
Extract the product with dichloromethane (2 x 50 mL).[3]
-
Concentrate the combined organic extracts.
-
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent: A mixture of dichloromethane and methanol in a 15:1 ratio (V/V).[3]
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the concentrated extract from the synthesis step in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the dichloromethane:methanol mixture.
-
Collect the fractions containing the pure this compound.
-
Evaporate the solvent to obtain the purified product.
-
Spectroscopic and Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[6]
-
-
Referencing: Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, translucent pellet.[5]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[5]
Table 2: Predicted FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | N-H (Amine) | Symmetric & Asymmetric Stretching |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1600 | N-H (Amine) | Bending |
| 1600 - 1450 | C=C (Aromatic Ring) | Stretching |
| ~1300 | C-O (Carboxylic Acid) | Stretching |
| ~1250 | C-N (Aromatic Amine) | Stretching |
| Below 800 | C-I | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution by dissolving the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL. Further dilute this solution to the microgram per mL range. For positive ion mode, 0.1% formic acid can be added to enhance protonation.[5]
-
Infusion: Introduce the diluted sample solution into the ESI source of the mass spectrometer, often via a liquid chromatography (LC) system.[5]
-
Data Acquisition: Acquire the mass spectrum, analyzing the mass-to-charge ratio (m/z) of the resulting ions.[5]
Biological Activity and Potential Signaling Pathways
Derivatives of p-aminobenzoic acid (PABA) are known for their biological activities, including antibacterial and tuberculostatic effects.[3][7] The primary mechanism of action for this class of compounds is believed to be the inhibition of the folate biosynthesis pathway, which is essential for the survival of many microorganisms, including Mycobacterium tuberculosis.[8][9]
Proposed Mechanism of Action: Inhibition of Folate Biosynthesis
This compound, as an analog of PABA, is hypothesized to act as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[7][10] This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial intermediate in the synthesis of folic acid.[10] By blocking this step, this compound can disrupt the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and certain amino acids, ultimately leading to the inhibition of microbial growth.[8]
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[2] It may also cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting intracellular p-aminobenzoic acid production potentiates the anti-tubercular action of antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
An In-depth Technical Guide to 4-Amino-3-iodobenzoic Acid Derivatives and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-iodobenzoic acid is a halogenated aromatic amino acid that serves as a versatile scaffold in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an amino group, a carboxylic acid, and an iodine atom, provides multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of the iodine atom is of particular interest as it can modulate the compound's physicochemical properties and engage in halogen bonding, a non-covalent interaction increasingly recognized for its importance in ligand-receptor binding.
This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, physicochemical properties, biological activities, and potential mechanisms of action. Detailed experimental protocols and spectroscopic data are presented to facilitate further research and development in this area.
Physicochemical Properties
The physicochemical properties of this compound and its simple ester derivatives are summarized in the table below. These properties are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP |
| This compound | C₇H₆INO₂ | 263.03 | 206 | 1.4 |
| Methyl 4-amino-3-iodobenzoate | C₈H₈INO₂ | 277.06 | 86-91 | 1.7 |
| Ethyl 4-amino-3-iodobenzoate | C₉H₁₀INO₂ | 291.09 | 79-80 | 2.1 |
Synthesis of this compound and its Derivatives
Synthesis of this compound
A common synthetic route to this compound involves the iodination of an aminobenzoate precursor followed by hydrolysis.[1]
Materials:
-
p-Aminobenzoic acid ethyl ester
-
Potassium iodide (KI)
-
Sodium hypochlorite (NaOCl) solution
-
Water
-
Anhydrous ethanol
-
Dichloromethane
-
Methanol
-
Lithium hydroxide (LiOH) solution
-
Dilute hydrochloric acid (HCl)
-
Silica gel for column chromatography
Procedure: [1]
-
Iodination: In a reaction flask, dissolve p-aminobenzoic acid ethyl ester (0.01 mol) and potassium iodide (0.01 mol) in a mixture of 5 mL of water and 15 mL of anhydrous ethanol.
-
Add sodium hypochlorite solution (0.02 mol) as the oxidant.
-
Heat the reaction mixture at 30°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude ethyl 4-amino-3-iodobenzoate can be isolated. The reported yield for this method is up to 90.2%.[1]
Procedure: [1]
-
In a reaction flask, add the synthesized ethyl 4-amino-3-iodobenzoate, lithium hydroxide solution, and methanol.
-
Stir the mixture at 30°C for 6 hours.
-
Remove the solvent under reduced pressure.
-
Adjust the pH of the residue to 3-5 with dilute hydrochloric acid.
-
Extract the aqueous mixture with dichloromethane (2 x 50 mL).
-
Combine the organic extracts, concentrate, and purify by silica gel column chromatography using a mixture of dichloromethane and methanol (15:1 v/v) as the eluent to obtain pure this compound.
Synthesis of Amide Derivatives
Amide derivatives of this compound can be synthesized through standard amide coupling reactions. The following is a general protocol that can be adapted for various amines.
Materials:
-
This compound
-
Amine of choice
-
Coupling reagent (e.g., HATU, EDC/HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure (using HATU): [2]
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0°C.
-
Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1 eq) and stir for 15-30 minutes for pre-activation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up the reaction by quenching with water and extracting the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of synthesized compounds. The following table summarizes key spectroscopic data for representative this compound derivatives.
| Compound | 1H NMR (Solvent) δ [ppm] | 13C NMR (Solvent) δ [ppm] | IR ν [cm⁻¹] |
| Ethyl 4-amino-3-iodobenzoate | (CDCl₃) 1.36 (t, 3H), 4.32 (q, 2H), 4.51 (br s, 2H), 6.70 (d, 1H), 7.72 (dd, 1H), 8.21 (d, 1H) | Not explicitly reported | Not explicitly reported |
| 4-((2-Hydroxy-5-iodobenzylidene)amino)benzoic acid | (DMSO-d₆) 6.84 (d, 1H), 7.44-7.48 (m, 2H), 7.70 (dd, 1H), 7.99-8.03 (m, 2H), 8.04 (d, 1H), 8.92 (s, 1H), 12.64 (s, 1H), 12.96 (s, 1H) | (DMSO-d₆) 81.08, 119.64, 121.74, 122.12, 129.16, 130.93, 140.04, 141.81, 152.26, 160.00, 163.20, 167.02 | 1680 (C=O), 1593 (C=N) |
Biological Activities and Potential Applications
Derivatives of 4-aminobenzoic acid have been investigated for a range of biological activities, and the introduction of an iodine atom can significantly influence their therapeutic potential.
Anticancer Activity
Several studies have highlighted the potential of iodo-substituted aromatic compounds as anticancer agents. For instance, novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which can be conceptually derived from this compound, have demonstrated significant cytotoxic activity against various human cancer cell lines.[3]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 3d (a 6-iodo-2-methylquinazolin-4-(3H)-one derivative) | HeLa (Cervical Cancer) | 10 |
| 3e (a 6-iodo-2-methylquinazolin-4-(3H)-one derivative) | T98G (Glioblastoma) | 12 |
| 3h (a 6-iodo-2-methylquinazolin-4-(3H)-one derivative) | T98G (Glioblastoma) | 22 |
Antimicrobial Activity
Hydrazone derivatives of iodobenzoic acids have shown promising antimicrobial effects, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] While the specific derivatives in the cited study were not from this compound, it highlights a promising avenue for derivatization.
Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by this compound derivatives are still under investigation, related compounds, particularly kinase inhibitors, provide valuable insights. The benzamide moiety is a known pharmacophore in inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
For example, Sorafenib, a multi-kinase inhibitor, targets the RAF/MEK/ERK signaling pathway.[4] This pathway is crucial for cell proliferation and survival. It is plausible that appropriately designed derivatives of this compound could also function as kinase inhibitors, targeting similar pathways.
Below is a generalized diagram of a receptor tyrosine kinase (RTK) signaling pathway that is often targeted by kinase inhibitors.
Caption: Proposed inhibition of the RAF/MEK/ERK signaling pathway.
Experimental Workflows
To aid in the practical application of the information provided, the following diagrams illustrate typical experimental workflows for the synthesis and analysis of this compound derivatives.
Caption: Workflow for the synthesis of amide derivatives.
Caption: Workflow for spectroscopic analysis.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. This technical guide has provided a comprehensive overview of the synthesis, properties, and biological activities of its derivatives, supported by detailed experimental protocols and spectroscopic data. The presented information serves as a foundation for further research and development, enabling scientists to explore the full potential of this promising class of molecules. The ease of derivatization at multiple positions offers a powerful tool for fine-tuning biological activity and optimizing pharmacokinetic properties in the pursuit of new and effective therapeutic agents.
References
- 1. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-3-iodobenzoic Acid
Abstract
This document provides detailed protocols for the synthesis of 4-Amino-3-iodobenzoic acid, a significant intermediate in the production of various dyes and pharmaceuticals.[1][2] The synthesis commences from the readily available starting material, p-aminobenzoic acid ethyl ester, and proceeds through a two-step reaction sequence: electrophilic iodination followed by ester hydrolysis. This method is presented as an environmentally conscious approach, yielding the desired product in high purity.[1][2]
Introduction
This compound (CAS No: 2122-63-6) is a crucial building block in organic synthesis, particularly in the preparation of thiazolinone and benzimidazolone derivatives, which are utilized in the dye industry.[1][2] Its applications also extend to the synthesis of active and azo dyes, fragrances, various esters, and UV absorbers.[1] The described synthetic route offers a practical and efficient method for laboratory-scale preparation.
Overall Reaction Scheme
The synthesis of this compound from p-aminobenzoic acid ethyl ester is a two-step process:
-
Iodination: p-Aminobenzoic acid ethyl ester is first iodinated at the position ortho to the amino group to yield ethyl 4-amino-3-iodobenzoate.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid, this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-amino-3-iodobenzoate
This procedure details the iodination of p-aminobenzoic acid ethyl ester using potassium iodide as the iodine source and sodium hypochlorite as the oxidant.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Quantity |
| p-Aminobenzoic acid ethyl ester | 165.19 | 0.01 | 1.65 g |
| Potassium Iodide (KI) | 166.00 | 0.01 | 1.66 g |
| Sodium Hypochlorite (NaClO) | 74.44 | 0.02 | (Varies) |
| Anhydrous Ethanol | 46.07 | - | 15 mL |
| Water | 18.02 | - | 5 mL |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Thermometer
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction flask, dissolve 0.01 mol of p-aminobenzoic acid ethyl ester and 0.01 mol of potassium iodide in a solvent mixture of 15 mL of anhydrous ethanol and 5 mL of water.[1][2]
-
Slowly add 0.02 mol of sodium hypochlorite solution as the oxidant to the reaction mixture.
-
Maintain the reaction at 30°C with continuous stirring for 2 hours.[1][2]
-
Upon completion, the crude ethyl 4-amino-3-iodobenzoate can be isolated. The reported yield for this step is up to 90.2%.[1][2]
Part 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product using lithium hydroxide.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount |
| Ethyl 4-amino-3-iodobenzoate | 291.09 | (Varies) |
| Lithium Hydroxide (LiOH) solution | 23.95 | (Varies) |
| Methanol | 32.04 | (Varies) |
| Dilute Hydrochloric Acid (HCl) | 36.46 | (Varies) |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL |
| Silica Gel | - | (Varies) |
Equipment:
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, combine the crude ethyl 4-amino-3-iodobenzoate obtained from Part 1, a lithium hydroxide solution, and methanol.[1][2]
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[1][2]
-
Adjust the pH of the remaining aqueous solution to 3-5 by the careful addition of dilute hydrochloric acid.[1][2]
-
Extract the product from the aqueous layer with dichloromethane (2 x 50 mL).[1][2]
-
Purify the crude product by silica gel column chromatography using a mobile phase of dichloromethane and methanol (15:1 v/v) to obtain pure this compound.[1][2]
Data Summary
Table 1: Reaction Conditions and Yield for the Synthesis of Ethyl 4-amino-3-iodobenzoate
| Parameter | Value |
| Temperature | 30°C |
| Reaction Time | 2 hours |
| Solvent System | Ethanol/Water |
| Molar Ratio (Ester:KI:NaClO) | 1:1:2 |
| Maximum Yield | 90.2% |
Table 2: Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| p-Aminobenzoic acid ethyl ester | 94-09-7 | C₉H₁₁NO₂ | 165.19 |
| Ethyl 4-amino-3-iodobenzoate | 62875-84-7 | C₉H₁₀INO₂ | 291.09[3] |
| This compound | 2122-63-6 | C₇H₆INO₂ | 263.03[1][4][5] |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
The Versatility of 4-Amino-3-iodobenzoic Acid in Organic Synthesis: A Guide for Researchers
Introduction: 4-Amino-3-iodobenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amine, a carboxylic acid, and an iodine atom on a benzene ring, allows for a wide range of chemical transformations. The electron-donating amino group and the electron-withdrawing carboxylic acid group modulate the reactivity of the aromatic ring, while the iodo substituent serves as an excellent leaving group for various cross-coupling reactions. This application note provides an overview of its utility, along with detailed protocols for key synthetic transformations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| CAS Number | 2122-63-6[1] |
| Molecular Formula | C₇H₆INO₂[1] |
| Molecular Weight | 263.03 g/mol [1] |
| Appearance | Light brown to yellowish crystalline powder[2] |
| Melting Point | 288 °C[2] |
| Solubility | Moderately soluble in water and soluble in organic solvents like alcohols and ether[2]. |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature[3]. |
Application Notes
This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[4] The presence of the iodo group ortho to the amino group and meta to the carboxylic acid allows for regioselective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) catalysts, making this compound an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in constructing C-C and C-N bonds.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of biaryl compounds. This compound can be coupled with a wide range of arylboronic acids to generate 4-amino-3-arylbenzoic acid derivatives. These scaffolds are prevalent in many biologically active molecules. The reactivity of aryl iodides is generally higher than that of aryl bromides or chlorides, often allowing for milder reaction conditions.[5]
-
Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] The coupling of this compound with various alkynes provides access to 4-amino-3-(alkynyl)benzoic acids, which are versatile intermediates for the synthesis of heterocycles and other complex molecules.
-
Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N, C-O, and C-S bonds.[1][7] While traditionally requiring harsh conditions, modern modifications have made it a more viable synthetic tool. This compound can undergo Ullmann-type reactions to introduce a variety of substituents at the 3-position.
Synthesis of Heterocyclic Compounds
The functional groups on this compound make it an ideal precursor for the synthesis of various heterocyclic systems.
-
Benzoxazinones: Anthranilic acid derivatives are common starting materials for the synthesis of benzoxazinones.[8][9] this compound can be acylated at the amino group, followed by cyclization to yield the corresponding benzoxazinone. The iodine atom can then be further functionalized using cross-coupling reactions.
-
Other N-Heterocycles: The amino and carboxylic acid groups can participate in cyclization reactions to form a variety of other nitrogen-containing heterocycles. The iodo group can be retained for later-stage diversification or can be involved in the cyclization process itself.[10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (1-5 mol%) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Suzuki-Miyaura Coupling of a Structurally Similar Substrate (4-Amino-3-bromobenzoic acid):
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
Note: This data is for the analogous bromo-compound and serves as a starting point for optimization with the iodo-substrate. Higher reactivity is expected for the iodo-compound.[2]
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazinone synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. uomosul.edu.iq [uomosul.edu.iq]
- 10. Sonogashira Coupling [organic-chemistry.org]
The Versatile Building Block: 4-Amino-3-iodobenzoic Acid in Modern Medicinal Chemistry
Introduction: 4-Amino-3-iodobenzoic acid is a valuable and highly reactive building block for the synthesis of a diverse range of biologically active molecules. Its unique trifunctional nature, possessing an amino group, a carboxylic acid, and an iodine atom on a benzene ring, provides medicinal chemists with multiple handles for synthetic transformations. The presence of the iodo-substituent makes it particularly well-suited for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase and PARP inhibitors, detailed experimental protocols, and relevant biological signaling pathways.
Key Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of targeted therapies, particularly in oncology. The ability to readily form new bonds at the 3-position via the iodo group allows for the introduction of various aryl and heteroaryl moieties, which are common features in many kinase and PARP inhibitors.
Kinase Inhibitors: Protein kinases are a major class of drug targets in cancer therapy. Small molecule inhibitors that block the activity of aberrant kinases can halt tumor growth and progression. The 4-amino-3-arylbenzoic acid scaffold, readily accessible from this compound through Suzuki-Miyaura coupling, is a core structural motif in numerous kinase inhibitors. For instance, this scaffold is found in potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and multi-kinase inhibitors like Sorafenib, which targets the RAF/MEK/ERK signaling pathway.[1]
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. The development of PARP inhibitors often involves the construction of complex heterocyclic systems, and this compound can serve as a versatile starting material for the elaboration of these scaffolds.
Data Presentation
The following tables summarize key physicochemical properties of this compound and representative biological data for compounds synthesized from its structural analogs (bromo- and chloro- derivatives), highlighting the potential of this scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| CAS Number | 2122-63-6 |
| Appearance | Solid |
| IUPAC Name | This compound[2] |
Table 2: Representative Biological Activity of Kinase Inhibitors Derived from 4-Amino-3-halobenzoic Acid Scaffolds
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Sorafenib Analog | Raf-1 | 6 | [1] |
| Sorafenib Analog | B-Raf | 22 | [1] |
| Sorafenib Analog | VEGFR-2 | 90 | [1] |
| EGFR Inhibitor (N5a)¹ | EGFR Tyrosine Kinase | 580 | [3] |
| ¹Data for a 4-amino-3-chlorobenzoic acid derivative. |
Table 3: Representative Cytotoxicity Data of an EGFR Inhibitor Derived from a 4-Amino-3-chlorobenzoic Acid Scaffold
| Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| A549 (Lung) | 1.23 | [3] |
| HepG2 (Liver) | 2.45 | [3] |
| HCT-116 (Colon) | 3.12 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in a key cross-coupling reaction are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from p-aminobenzoic acid ethyl ester.[4]
Materials:
-
p-Aminobenzoic acid ethyl ester
-
Potassium iodide (KI)
-
Sodium hypochlorite (NaOCl) solution
-
Anhydrous ethanol
-
Water
-
Lithium hydroxide (LiOH)
-
Methanol
-
Dilute hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of this compound ethyl ester
-
In a reaction flask, combine p-aminobenzoic acid ethyl ester (0.01 mol), potassium iodide (0.01 mol), 5 mL of water, and 15 mL of anhydrous ethanol.
-
Heat the mixture to 30°C.
-
Slowly add sodium hypochlorite solution (0.02 mol) as the oxidant.
-
Maintain the reaction at 30°C for 2 hours, monitoring the progress by TLC.
-
Upon completion, the crude this compound ethyl ester can be used directly in the next step. A reported yield for this step is up to 90.2%.[4]
Step 2: Hydrolysis to this compound
-
To the crude this compound ethyl ester, add a solution of lithium hydroxide in methanol.
-
Stir the mixture at 30°C for 6 hours.
-
Remove the solvent under reduced pressure.
-
Adjust the pH of the residue to 3-5 with dilute hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 15:1) as the eluent to obtain pure this compound.[4]
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The higher reactivity of the C-I bond compared to C-Br or C-Cl often allows for milder reaction conditions.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst (0.02-0.05 eq).
-
Heat the reaction mixture with stirring. A temperature of 80-100°C is typically sufficient.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-3-arylbenzoic acid.
Mandatory Visualizations
Signaling Pathway Diagrams
References
Application Notes and Protocols for 4-Amino-3-iodobenzoic Acid Derivatives in Radiolabeling and Radiopharmaceutical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-amino-3-iodobenzoic acid derivatives in radiolabeling, with a focus on their application as precursors for the synthesis of radiopharmaceuticals. While direct radiolabeling protocols for this compound are not extensively documented in publicly available literature, this document details the synthesis and application of a closely related and highly significant analog: N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) . This agent serves as an excellent model for understanding the principles and methodologies involved.
The protocols and data presented are based on established methods for the synthesis of radioiodinated compounds, providing a practical guide for researchers in the field of radiopharmaceutical chemistry.[1][2]
Application Notes
This compound and its derivatives are important precursors in the synthesis of radiolabeled molecules for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging. The presence of an iodine atom on the benzene ring allows for the introduction of various radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), which have diverse applications in diagnostics and therapy.
A key application of these structures is in the creation of prosthetic groups, also known as bifunctional chelating agents or linkers, which are used for the indirect radiolabeling of biomolecules such as proteins, peptides, and antibodies.[3][4] The benzoic acid moiety provides a stable scaffold for the radioiodine, while the amino group (or a derivative thereof) can be modified to create a reactive functional group for conjugation to the biomolecule of interest.
One of the most successful examples of a prosthetic group derived from a 3-iodobenzoic acid core is N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) . This agent is particularly useful for labeling proteins and peptides that undergo internalization into cells after binding to their target receptor.[5] The guanidinomethyl group imparts a positive charge and hydrophilicity to the molecule, which helps in the retention of the radioactivity within the cell after the labeled biomolecule is metabolized. This "residualizing" property leads to a higher signal in the target tissue and improved image quality.[5][6]
The synthesis of [*I]SGMIB typically involves a radio-iododestannylation reaction, where a non-radioactive tin precursor is reacted with a radioiodide source in the presence of an oxidizing agent.[5] This method allows for high radiochemical yields and specific activities.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of [*I]SGMIB, a representative radiopharmaceutical precursor derived from a 3-iodobenzoic acid structure.
| Parameter | Value | Reference |
| Synthesis Time | ||
| Radiolabeling and Purification of [I]Boc-SGMIB | ~ 90 minutes | [5] |
| Deprotection to [I]SGMIB | ~ 50 minutes | [5] |
| Total Synthesis Time | ~ 140 minutes | [5] |
| Radiochemical Yield | High (specific values depend on conditions) | [3] |
| Specific Activity | > 2000 Ci/mmol (for similar peptide labeling) | [7] |
Experimental Protocols
The following are detailed protocols for the synthesis of [*I]SGMIB and its conjugation to a model protein. These protocols are based on the procedures described for the synthesis of similar radioiodinated agents.[5][8]
**Protocol 1: Synthesis of N-succinimidyl 4-[N¹,N²-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-[I]iodobenzoate ([I]Boc-SGMIB)
This protocol describes the radio-iododestannylation of the tin precursor to produce the protected, radiolabeled intermediate.
Materials:
-
N-succinimidyl 4-[N¹,N²-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate (Boc-SGMTB)
-
Sodium [¹²⁵I]iodide (or other radioiodide)
-
Chloramine-T
-
Acetic acid
-
Sodium metabisulfite
-
HPLC purification system (reverse-phase)
-
Solvents: Acetonitrile, water, trifluoroacetic acid (TFA)
Procedure:
-
To a solution of Boc-SGMTB (1-2 mg) in a suitable organic solvent (e.g., ethanol), add the desired amount of sodium [¹²⁵I]iodide.
-
Add a solution of Chloramine-T (1-2 molar equivalents) in acetic acid to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
Quench the reaction by adding an aqueous solution of sodium metabisulfite.
-
Dilute the reaction mixture with the HPLC mobile phase.
-
Purify the product using a reverse-phase HPLC column with a gradient of acetonitrile and water containing 0.1% TFA.
-
Collect the fraction corresponding to [*I]Boc-SGMIB and evaporate the solvent under reduced pressure.
**Protocol 2: Deprotection of [I]Boc-SGMIB to yield [I]SGMIB
This protocol describes the removal of the Boc protecting groups to yield the final, active radiolabeling agent.
Materials:
-
Dried [*I]Boc-SGMIB from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anisole (scavenger)
Procedure:
-
To the dried [*I]Boc-SGMIB, add a mixture of TFA and anisole (e.g., 95:5 v/v).
-
Incubate the reaction mixture at room temperature for 30-40 minutes.
-
Evaporate the TFA under a stream of nitrogen.
-
The resulting dried product, [*I]SGMIB, is ready for conjugation.
*Protocol 3: Conjugation of [I]SGMIB to a Protein
This protocol provides a general method for labeling a protein with the prepared [*I]SGMIB.
Materials:
-
Dried [*I]SGMIB from Protocol 2
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., borate buffer, pH 8.5)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Dissolve the dried [*I]SGMIB in a small volume of a dry, polar aprotic solvent (e.g., DMF or DMSO).
-
Add the [*I]SGMIB solution to the protein solution. The molar ratio of SGMIB to protein should be optimized for the specific protein but is typically in the range of 1:1 to 5:1.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Purify the radiolabeled protein from unreacted [*I]SGMIB and other small molecules using a size-exclusion chromatography column, eluting with a biocompatible buffer such as phosphate-buffered saline (PBS).
-
Determine the radiochemical purity and specific activity of the final product using appropriate methods (e.g., radio-TLC, radio-HPLC).
Visualizations
The following diagrams illustrate the key processes described in the protocols.
Caption: Workflow for the two-step synthesis of [*I]SGMIB.
Caption: Conjugation of [*I]SGMIB to a protein via an amine group.
References
- 1. moravek.com [moravek.com]
- 2. moravek.com [moravek.com]
- 3. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeling Strategies of Nanobodies for Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]
- 8. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 4-Amino-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-Amino-3-iodobenzoic acid. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The presence of both an activating amino group and a deactivating carboxyl group on the aromatic ring of this compound presents unique challenges and opportunities for catalyst selection and reaction optimization. While specific protocols for this compound are less common in readily available literature, the protocols for the analogous and well-studied 4-Amino-3-bromobenzoic acid are highly transferable, often allowing for milder reaction conditions due to the higher reactivity of the carbon-iodine bond.[1]
Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] The general transformation for this compound is depicted below:
General Reaction Scheme:
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]
Key Considerations for Coupling with this compound
-
Reactivity: The carbon-iodine bond is more reactive than the carbon-bromine bond, which generally allows for milder reaction conditions, such as lower temperatures and shorter reaction times.[4]
-
Functional Group Interference: The amino group can coordinate with the palladium catalyst, potentially inhibiting its activity. The carboxylic acid group will be deprotonated under the basic reaction conditions to form a carboxylate salt, which can affect solubility.[5] Careful selection of the catalyst, ligand, base, and solvent system is crucial to mitigate these effects.[5]
-
Side Reactions: Common side reactions include homocoupling of the boronic acid, protodeboronation, and dehalogenation of the starting material.[5] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can help minimize these unwanted reactions.[6]
Comparative Data of Suzuki Coupling Protocols
The following tables summarize various conditions reported for the Suzuki-Miyaura coupling of aryl halides structurally similar to this compound. These conditions provide a strong starting point for optimization.
Table 1: Palladium-Catalyzed Suzuki Coupling Conditions
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/Water (4:1) | 100 | 12-24 | ~85 | 4-Amino-3-bromobenzoic acid analog[7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[7] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzamide[7] |
| Pd/C | - | Na₂CO₃ | DME/H₂O | Reflux | - | 64 | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one[8][9] |
Table 2: Nickel-Catalyzed Suzuki Coupling Conditions
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Reference |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 18 | High | General Aryl Bromide[7] |
Detailed Experimental Protocols
The following are representative protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard method for the Suzuki coupling of an aryl halide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Procedure using a Buchwald Ligand System (e.g., SPhos)
Modern catalyst systems involving palladium acetate with bulky, electron-rich phosphine ligands like SPhos can provide superior yields under milder conditions.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2-4 mol%)
-
SPhos (4-8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene/Water (e.g., 10:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the palladium acetate and SPhos ligand.
-
Add the degassed toluene and water.
-
Heat the mixture to 80-110 °C for 2-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualized Workflows and Mechanisms
To aid in the understanding and execution of these protocols, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Sonogashira Coupling of 4-Amino-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst, is renowned for its mild reaction conditions and broad functional group tolerance.[1][3] These characteristics make it an invaluable method in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[4]
4-Amino-3-iodobenzoic acid is a valuable building block in drug discovery, offering multiple points for chemical diversification. The Sonogashira coupling of this substrate provides a direct route to 4-amino-3-alkynylbenzoic acids, a class of compounds with significant potential in the development of novel therapeutic agents. The resulting arylalkyne motif is a key structural element in many pharmaceuticals, acting as a rigid scaffold that can orient pharmacophoric groups for optimal interaction with biological targets.[5]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound with various terminal alkynes.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. The data has been compiled from literature sources and represents typical outcomes. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Reaction Conditions and Yields for the Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF/H₂O | 80 | 4 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | THF | 60 | 6 | 78 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Dioxane | 100 | 12 | 92 |
| 4 | Ethynylbenzene | PdCl₂(dppf) / CuI | Cs₂CO₃ | Toluene | 90 | 8 | 88 |
| 5 | Propargyl alcohol | Pd/C / CuI | Piperidine | Acetonitrile | 70 | 5 | 81 |
Table 2: Spectroscopic Data for 4-Amino-3-(phenylethynyl)benzoic acid
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, J = 1.8 Hz, 1H), 7.68 (dd, J = 8.4, 1.8 Hz, 1H), 7.55-7.50 (m, 2H), 7.42-7.38 (m, 3H), 6.80 (d, J = 8.4 Hz, 1H), 5.8 (br s, 2H), 3.35 (br s, 1H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5, 150.2, 138.5, 132.1, 131.8, 129.2, 128.9, 123.1, 115.9, 112.4, 109.8, 95.3, 86.1. |
| IR (KBr, cm⁻¹) | 3475, 3370, 2210, 1680, 1620, 1590, 1495, 1300, 1240, 830, 755. |
| MS (ESI) | m/z 238.08 [M+H]⁺. |
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a general method for the copper-palladium co-catalyzed Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 263 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (10 mL) and triethylamine (3.0 mmol, 0.42 mL). Stir the mixture at room temperature for 10 minutes. Then, add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford 4-amino-3-(phenylethynyl)benzoic acid as a solid.
Mandatory Visualizations
Signaling Pathway
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General workflow for Sonogashira coupling.
Applications in Drug Development
Derivatives of 4-aminobenzoic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The introduction of an alkynyl substituent at the 3-position via the Sonogashira coupling offers a powerful strategy to modulate the pharmacological profile of these compounds.
-
Scaffold for Kinase Inhibitors: The rigid nature of the arylalkyne scaffold is particularly well-suited for the design of kinase inhibitors. By extending substituents from this core, it is possible to target the ATP-binding pocket of various kinases with high specificity. The amino and carboxylic acid moieties on the parent ring provide additional handles for derivatization to optimize potency and pharmacokinetic properties.
-
Antiproliferative Agents: Several studies have reported the synthesis of 4-amino-3-alkynylbenzoic acid derivatives with significant antiproliferative activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell growth and proliferation.
-
Antimicrobial Agents: The 4-aminobenzoic acid core is a known pharmacophore in antimicrobial agents. The addition of diverse alkynyl groups can enhance the antimicrobial spectrum and potency of these compounds, potentially overcoming existing resistance mechanisms.
The Sonogashira coupling of this compound represents a robust and efficient method for the synthesis of a diverse library of compounds with significant potential for drug discovery and development. The mild reaction conditions and tolerance of various functional groups make this a highly attractive transformation for medicinal chemists.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological evaluation of 4-amino derivatives of benzimidazoquinoxaline, benzimidazoquinoline, and benzopyrazoloquinazoline as potent IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpsionline.com [jpsionline.com]
Application Notes and Protocols for the Heck Reaction of 4-Amino-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2] It facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This protocol provides detailed application notes for the Heck reaction of 4-Amino-3-iodobenzoic acid, a versatile building block in medicinal chemistry and materials science. Aryl iodides are highly reactive substrates in Heck couplings, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.[2]
Core Concepts
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[2] The choice of catalyst, base, solvent, and temperature is crucial for the success of the reaction and can be optimized to achieve high yields and selectivity.
Key Reaction Components
A variety of components are utilized in the Heck reaction, each playing a critical role in the catalytic cycle. The following tables summarize common reagents and their typical applications.
Table 1: Palladium Catalysts and Ligands
| Catalyst/Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | 1 - 5 | A common and relatively inexpensive palladium source. Often used with phosphine ligands. |
| Pd(PPh₃)₄ | 1 - 5 | A versatile Pd(0) catalyst, suitable for a range of substrates. |
| PdCl₂(dppf) | 1 - 3 | An effective catalyst, particularly for more challenging couplings. |
| Tri(o-tolyl)phosphine | 2 - 10 | A bulky phosphine ligand that can improve catalyst stability and selectivity. |
| XPhos, SPhos | 1 - 5 | Bulky, electron-rich phosphine ligands that can be beneficial in preventing side reactions.[3] |
Table 2: Bases
| Base | Equivalents | Strength | Notes |
| Triethylamine (Et₃N) | 1.5 - 3 | Organic | A common, moderately strong organic base. |
| K₂CO₃ | 2 - 3 | Inorganic | A mild inorganic base, often used in mixed solvent systems. |
| Cs₂CO₃ | 2 - 3 | Inorganic | A stronger inorganic base, can be effective in difficult couplings. |
| NaOt-Bu | 1.5 - 2.5 | Strong | A very strong base, use with caution as it can promote side reactions. |
Table 3: Solvents
| Solvent | Properties | Notes |
| Acetonitrile (MeCN) | Polar aprotic | A versatile solvent for Heck reactions. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | High boiling point, useful for reactions requiring elevated temperatures. |
| 1,4-Dioxane | Polar aprotic | Often used in combination with water for Suzuki-Miyaura couplings, but also applicable to Heck reactions.[3] |
| Toluene | Nonpolar | Anhydrous conditions are often required. |
Experimental Protocols
The following is a generalized protocol for the Heck reaction of this compound with an alkene. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine)
-
Base (e.g., Triethylamine)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (Celite®, silica gel, solvents for chromatography)
Procedure
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound (1.0 eq), palladium(II) acetate (0.01 - 0.05 eq), and the phosphine ligand (0.02 - 0.10 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent, followed by the alkene (1.2 - 2.0 eq) and the base (1.5 - 3.0 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Visualizations
The following diagrams illustrate the general workflow and the catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Amino-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of quinazolinones, benzodiazepines, and acridones, utilizing 4-amino-3-iodobenzoic acid as a key starting material. The protocols leverage palladium- and copper-catalyzed cross-coupling reactions, followed by intramolecular cyclization, to construct these important heterocyclic scaffolds.
Synthesis of Quinazolinone Derivatives via Suzuki Coupling and Cyclization
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The following protocol outlines a two-step synthesis involving a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position of this compound, followed by a cyclization to form the quinazolinone ring.
Experimental Protocol: Suzuki-Miyaura Coupling
This procedure is a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.[2][3]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-amino-3-arylbenzoic acid can be purified by column chromatography or used directly in the next step.
-
Experimental Protocol: Cyclization to Quinazolinone
This protocol describes the cyclization of the intermediate 4-amino-3-arylbenzoic acid with an appropriate reagent to form the quinazolinone ring.
-
Materials:
-
Crude 4-amino-3-arylbenzoic acid (1.0 equiv)
-
Triethyl orthoformate or another suitable cyclizing agent
-
Acetic anhydride
-
p-Toluenesulfonic acid (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask containing the 4-amino-3-arylbenzoic acid, add an excess of triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Alternatively, the amino acid can be refluxed with acetic anhydride to form the corresponding 2-methylquinazolin-4-one.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess reagent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure quinazolinone derivative.
-
Data Presentation: Representative Yields for Quinazolinone Synthesis
| Entry | Arylboronic Acid | Coupling Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| 1 | Phenylboronic acid | ~85 | ~80 | ~68 |
| 2 | 4-Methoxyphenylboronic acid | ~88 | ~82 | ~72 |
| 3 | 3-Chlorophenylboronic acid | ~82 | ~78 | ~64 |
Yields are estimated based on typical Suzuki couplings of similar substrates and subsequent cyclizations.
Visualization: Quinazolinone Synthesis Workflow
Caption: Workflow for the synthesis of quinazolinones.
Synthesis of Benzodiazepine Derivatives via Sonogashira Coupling and Cyclization
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The following protocol details a synthetic route commencing with a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization to form the seven-membered benzodiazepine ring.[4][5][6]
Experimental Protocol: Sonogashira Coupling
This protocol outlines the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA)
-
Anhydrous DMF or THF
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF or THF, followed by triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 6-12 hours, monitoring by TLC.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude 4-amino-3-alkynylbenzoic acid can be purified by column chromatography.
-
Experimental Protocol: Intramolecular Cyclization to Benzodiazepine
This protocol describes the cyclization of the 4-amino-3-alkynylbenzoic acid intermediate to the benzodiazepine scaffold.
-
Materials:
-
4-Amino-3-alkynylbenzoic acid (1.0 equiv)
-
A suitable activating agent (e.g., EDC, HOBt) or conversion to the acid chloride (SOCl₂)
-
A base such as diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
-
-
Procedure:
-
The carboxylic acid can be activated in situ with a coupling agent like EDC/HOBt or converted to the more reactive acid chloride using thionyl chloride.
-
If using the acid chloride route, dissolve the 4-amino-3-alkynylbenzoic acid in anhydrous CH₂Cl₂ and add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
After conversion to the acid chloride, the solvent is removed, and the residue is dissolved in a suitable solvent like THF.
-
The solution of the activated acid is then added dropwise to a solution of a suitable amine (for N-substituted benzodiazepines) or treated with a base to induce intramolecular cyclization.
-
The reaction is typically stirred at room temperature or heated to reflux to drive the cyclization to completion.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
-
Data Presentation: Representative Yields for Benzodiazepine Synthesis
| Entry | Terminal Alkyne | Coupling Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| 1 | Phenylacetylene | ~90 | ~75 | ~68 |
| 2 | 1-Hexyne | ~85 | ~70 | ~60 |
| 3 | Trimethylsilylacetylene | ~92 | ~78 | ~72 |
Yields are estimated based on typical Sonogashira couplings and subsequent cyclizations.
Visualization: Benzodiazepine Synthesis Workflow
Caption: Workflow for the synthesis of benzodiazepines.
Synthesis of Acridone Derivatives via Ullmann Condensation and Cyclization
Acridones are polycyclic aromatic compounds with applications as dyes, fluorescent probes, and in medicinal chemistry. The synthesis of acridones can be achieved through an initial Ullmann condensation to form an N-aryl intermediate, followed by an acid-catalyzed intramolecular cyclization.[7][8]
Experimental Protocol: Ullmann Condensation
This protocol describes the copper-catalyzed N-arylation of an aniline derivative with this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Aniline or substituted aniline (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline or another suitable ligand (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMSO or DMF
-
-
Procedure:
-
To a reaction vessel, add this compound, the aniline derivative, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO or DMF.
-
Heat the mixture to 100-120 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude N,N'-diaryl-anthranilic acid derivative can be purified by recrystallization or column chromatography.
-
Experimental Protocol: Intramolecular Cyclization to Acridone
This protocol describes the acid-catalyzed cyclization of the N,N'-diaryl-anthranilic acid intermediate to the acridone core.
-
Materials:
-
N,N'-Diaryl-anthranilic acid derivative (1.0 equiv)
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
-
-
Procedure:
-
Add the N,N'-diaryl-anthranilic acid derivative to an excess of polyphosphoric acid or concentrated sulfuric acid.
-
Heat the mixture to 120-150 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
The crude acridone is then washed again with water and dried.
-
Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Data Presentation: Representative Yields for Acridone Synthesis
| Entry | Aniline Derivative | Condensation Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| 1 | Aniline | ~75 | ~85 | ~64 |
| 2 | 4-Methoxyaniline | ~78 | ~88 | ~69 |
| 3 | 4-Chloroaniline | ~70 | ~82 | ~57 |
Yields are estimated based on typical Ullmann condensations and subsequent acid-catalyzed cyclizations.
Visualization: Acridone Synthesis Workflow
Caption: Workflow for the synthesis of acridones.
References
- 1. Frontiers | Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application of 4-Amino-3-iodobenzoic Acid in Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-iodobenzoic acid is a versatile aromatic intermediate that serves as a valuable precursor in the synthesis of a diverse range of dyes, particularly azo dyes. The presence of three key functional groups—a primary amino group, an iodine atom, and a carboxylic acid moiety—on the benzene ring allows for strategic chemical modifications to produce dyes with tailored properties. The amino group is readily diazotized to form a reactive diazonium salt, which is the cornerstone of azo dye synthesis. The iodine atom and the carboxylic acid group can be utilized to modulate the final dye's color, solubility, fastness properties, and affinity for various substrates. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of azo dyes.
Core Concepts in Azo Dye Synthesis
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amine (this compound) is converted into a highly reactive diazonium salt. This reaction is typically carried out in a cold, acidic solution using sodium nitrite. The low temperature (0-5 °C) is crucial to prevent the unstable diazonium salt from decomposing.[1][2]
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye.[1][2] The position of the azo coupling is directed by the activating groups on the coupling component.
The general synthetic pathway is illustrated below:
Caption: General synthesis pathway for an azo dye.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative azo dye using this compound.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend a molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve a slight molar excess (1.05 equivalents) of sodium nitrite in cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the suspension of this compound, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear or slightly yellow solution contains the diazonium salt and should be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 5-10 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the dye by vacuum filtration, washing it thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Caption: Experimental workflow for azo dye synthesis.
Data Presentation
While specific quantitative data for dyes derived directly from this compound is not extensively available in the public literature, the following table provides a template for the characterization of a hypothetical azo dye synthesized from this compound and 2-naphthol. Researchers should populate this table with their experimental findings.
| Parameter | Expected Value/Observation |
| Dye Name | 4-((4-carboxy-2-iodophenyl)diazenyl)naphthalen-1-ol |
| Appearance | Deep red to violet solid |
| Yield (%) | 70-90% |
| Melting Point (°C) | >250 °C (with decomposition) |
| λmax (in DMF) (nm) | 480 - 520 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) in DMF | 20,000 - 40,000 |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol, acetone. |
Applications of Dyes Derived from this compound
The structural features of this compound impart unique properties to the resulting dyes, making them suitable for a range of applications:
-
Textile Dyes: The carboxylic acid group can enhance the affinity of the dye for natural fibers like cotton and wool through hydrogen bonding or by acting as a site for salt formation. The bulky iodine atom can improve the dye's fastness properties by hindering molecular aggregation and improving photostability. These dyes are often applied as disperse or mordant dyes.[2]
-
Functional Dyes: The presence of the iodo- and carboxylic acid groups allows for further chemical modifications. For instance, the iodine can be a site for cross-coupling reactions to introduce other functional moieties, and the carboxylic acid can be esterified or amidated to tune the dye's properties for applications in areas like nonlinear optics or as sensitizers in dye-sensitized solar cells.
-
Heterocyclic Dyes: this compound can also serve as a precursor for the synthesis of more complex heterocyclic dye systems, which are known for their high color strength and excellent fastness properties.[3]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of dyes. The straightforward and well-established diazotization and azo coupling reactions allow for the creation of a diverse library of azo compounds from this precursor. The presence of the iodo and carboxylic acid functional groups provides chemists with powerful tools to fine-tune the properties of the resulting colorants, opening up possibilities for their use in both traditional and high-technology applications. The detailed protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of dyes derived from this important building block.
References
The Versatility of 4-Amino-3-iodobenzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-iodobenzoic acid is a highly versatile building block in medicinal chemistry, offering a unique scaffold for the synthesis of a wide array of bioactive molecules.[1][2] Its trifunctional nature, featuring an amine, a carboxylic acid, and an iodine atom, provides multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The presence of the iodo group is particularly advantageous, serving as a handle for various cross-coupling reactions to introduce molecular complexity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors and explores its potential in the development of other therapeutic agents.
Application in Kinase Inhibitor Synthesis
Protein kinases are critical regulators of numerous cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. This compound serves as a key precursor for the synthesis of several important kinase inhibitors, including the MEK inhibitor Trametinib and the multi-targeted tyrosine kinase inhibitor Pazopanib.[3][4]
Trametinib: A MEK Inhibitor
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[5] Dysregulation of this pathway is a major driver in the development and proliferation of various cancers, including melanoma.[6] The synthesis of Trametinib often involves a key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which can be derived from this compound.
Signaling Pathway: RAS/RAF/MEK/ERK Cascade
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and prevent apoptosis. In many cancers, mutations in BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Trametinib allosterically binds to and inhibits MEK1/2, thereby blocking the downstream phosphorylation of ERK and inhibiting tumor cell proliferation.
Caption: Inhibition of the MAPK/ERK pathway by Trametinib.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is a potent and selective multi-targeted tyrosine kinase inhibitor that blocks tumor growth and angiogenesis.[3][4] It targets several receptors, including VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit. The synthesis of Pazopanib can utilize intermediates derived from this compound, highlighting the utility of this scaffold in accessing complex molecular architectures.
Experimental Protocols
Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (Key Intermediate for Trametinib)
This protocol outlines the conversion of this compound to a key urea intermediate used in the synthesis of Trametinib.
Step 1: Decarboxylation and Protection
-
Reaction: Convert this compound to 2-fluoro-4-iodoaniline. This can be achieved through a multi-step process involving protection of the amine, conversion of the carboxylic acid to an amine (e.g., via a Curtius or Hofmann rearrangement), and subsequent deprotection. A more direct, albeit potentially lower-yielding, approach is thermal decarboxylation.
-
Materials: this compound, appropriate reagents for protection/rearrangement/deprotection (e.g., diphenylphosphoryl azide for Curtius rearrangement), solvents (e.g., t-butanol, dioxane).
-
Procedure:
-
Protect the amino group of this compound (e.g., as a Boc-carbamate).
-
Activate the carboxylic acid (e.g., with ethyl chloroformate) and react with sodium azide to form the acyl azide.
-
Induce Curtius rearrangement by heating in an inert solvent like toluene.
-
Deprotect the resulting amine to yield 2-fluoro-4-iodoaniline.
-
Step 2: Urea Formation
-
Reaction: React 2-fluoro-4-iodoaniline with cyclopropyl isocyanate to form the desired urea.
-
Materials: 2-fluoro-4-iodoaniline, cyclopropyl isocyanate, aprotic solvent (e.g., dichloromethane, THF).
-
Procedure:
-
Dissolve 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous dichloromethane.
-
Add cyclopropyl isocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.
-
Caption: Workflow for Trametinib intermediate synthesis.
Protocol 2: General Synthesis of a Kinase Inhibitor Scaffold
This protocol describes a general method for elaborating this compound into a kinase inhibitor scaffold, using amide coupling and a subsequent Suzuki coupling.
-
Amide Coupling:
-
Reaction: Couple the carboxylic acid of this compound with a desired amine.
-
Materials: this compound (1.0 eq), desired amine (1.1 eq), coupling agent (e.g., HATU, HBTU) (1.2 eq), base (e.g., DIPEA) (2.5 eq), solvent (e.g., DMF).
-
Procedure:
-
To a solution of this compound in DMF, add the coupling agent and base. Stir for 15 minutes.
-
Add the amine and stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
-
-
Suzuki Coupling:
-
Reaction: Introduce further diversity by performing a Suzuki coupling at the iodine position.
-
Materials: The product from the amide coupling (1.0 eq), a boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq), base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq), solvent system (e.g., dioxane/water).
-
Procedure:
-
Combine the iodo-intermediate, boronic acid, palladium catalyst, and base in the solvent system.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final product by column chromatography or recrystallization.
-
-
Quantitative Data
The following table summarizes the inhibitory activities of representative kinase inhibitors that share structural motifs with compounds derivable from 4-amino-3-substituted benzoic acids.
| Kinase Target | Inhibitor (Analog) | IC₅₀ (nM) | Cell Line | Cancer Type | Proliferative IC₅₀ (µM) |
| Raf-1 | Sorafenib | 6 | PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 |
| B-Raf (wild-type) | Sorafenib | 22 | HepG2 | Hepatocellular Carcinoma | 4.5 - 6.0 |
| B-Raf (V600E) | Sorafenib | 38 | HuH-7 | Hepatocellular Carcinoma | 5.8 |
| VEGFR-2 | Sorafenib | 90 | - | - | - |
| PDGFR-β | Sorafenib | 57 | - | - | - |
| c-Kit | Sorafenib | 68 | - | - | - |
Data for Sorafenib, a multi-kinase inhibitor with a core structure related to derivatives of 4-amino-3-substituted benzoic acids, is presented to illustrate the potential potency of molecules from this class.[7]
Potential Application in GPCR Modulator Synthesis
While the primary documented application of this compound is in the synthesis of kinase inhibitors, its structural features suggest potential for the development of G protein-coupled receptor (GPCR) modulators. GPCRs are a large family of transmembrane receptors that are major drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer advantages in terms of selectivity and safety.[8][9][10][11]
The rigid, substituted phenyl ring of this compound can serve as a scaffold to present functional groups in a defined spatial orientation, a key feature for interacting with allosteric binding pockets. The amino and carboxylic acid groups can be functionalized to introduce moieties known to interact with GPCRs, while the iodo group allows for the introduction of larger, more complex substituents via cross-coupling reactions to explore interactions with less-conserved allosteric sites.
Caption: Conceptual design of GPCR modulators.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex bioactive molecules. Its utility has been clearly demonstrated in the preparation of potent kinase inhibitors like Trametinib and Pazopanib. The synthetic handles it provides allow for extensive chemical exploration, making it an attractive scaffold for drug discovery programs. While its application in the synthesis of GPCR modulators is less established, its structural characteristics suggest significant potential in this area. The protocols and data presented here provide a foundation for researchers to further explore the rich chemistry and therapeutic potential of this important building block.
References
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 4. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 11. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Utility of Thiazolidin-4-one Derivatives from 4-Amino-3-iodobenzoic Acid
Introduction
4-Amino-3-iodobenzoic acid is a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and an iodine atom on a benzene ring, provides multiple reactive sites for the synthesis of complex heterocyclic scaffolds. One of the prominent applications of this intermediate is in the synthesis of thiazolidin-4-one derivatives. Thiazolidin-4-ones are a class of five-membered heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The synthesis of thiazolidin-4-ones from this compound typically proceeds via a one-pot, three-component reaction involving the aromatic amine, a substituted aldehyde, and thioglycolic acid. This efficient synthetic strategy allows for the creation of a diverse library of compounds by varying the aldehyde component. The resulting N-(3-iodo-4-carboxyphenyl)thiazolidin-4-ones are valuable scaffolds for further functionalization, leveraging the reactivity of the carboxylic acid and the iodo group for the development of novel therapeutic agents.
Biological Significance of Thiazolidinone Derivatives
Thiazolidinone-based compounds have been identified as potent inhibitors of various signaling pathways implicated in cancer cell proliferation and survival. Notably, derivatives of this scaffold have been shown to target key kinases in the Raf/MEK/ERK and PI3K/Akt signaling cascades.[1][2] Dysregulation of these pathways is a hallmark of many human cancers, making them critical targets for drug development. The ability to synthesize novel thiazolidinone derivatives from this compound provides a valuable platform for the discovery of new dual inhibitors that can simultaneously target both pathways, potentially leading to more effective and durable anticancer therapies.[3]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-(Aryl)-3-(4-carboxy-2-iodophenyl)thiazolidin-4-one
This protocol details the synthesis of a thiazolidin-4-one derivative from this compound, a representative aromatic aldehyde, and thioglycolic acid.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., Benzaldehyde)
-
Thioglycolic acid
-
Thiamine hydrochloride (Vitamin B1) as catalyst[4]
-
Acetonitrile (CH₃CN)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), thioglycolic acid (1.0 mmol), and thiamine hydrochloride (10 mol%).[4]
-
Add acetonitrile (20 mL) as the solvent.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to 50°C with continuous stirring.[4]
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 30-40 minutes.[4]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(Aryl)-3-(4-carboxy-2-iodophenyl)thiazolidin-4-one.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of Thiazolidin-4-one Derivatives
| Entry | Aldehyde (1.0 mmol) | Amine (1.0 mmol) | Thioglycolic Acid (1.0 mmol) | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | This compound | 1.0 | Thiamine HCl (10) | Acetonitrile | 50 | 35 | ~85-95 |
| 2 | 4-Chlorobenzaldehyde | This compound | 1.0 | Thiamine HCl (10) | Acetonitrile | 50 | 40 | ~80-90 |
| 3 | 4-Methoxybenzaldehyde | This compound | 1.0 | Thiamine HCl (10) | Acetonitrile | 50 | 30 | ~90-98 |
Note: Yields are indicative and may vary based on specific reaction conditions and purification methods.
Visualizations
Diagrams
Caption: Synthetic workflow for the one-pot synthesis of thiazolidin-4-ones.
Caption: Inhibition of Raf/MEK/ERK and PI3K/Akt pathways by thiazolidin-4-ones.
References
- 1. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. hvdesaicollege.org [hvdesaicollege.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-3-iodobenzoic acid
Welcome to the technical support center for the purification of 4-Amino-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on its synthesis from 4-aminobenzoic acid or its esters, the most common impurities include:
-
Unreacted starting materials: Residual 4-aminobenzoic acid or its ethyl ester.
-
Di-iodinated species: Formation of 4-Amino-3,5-diiodobenzoic acid is a potential side product due to the activating nature of the amino group.
-
Isomeric impurities: Depending on the regioselectivity of the iodination reaction, other isomers of amino-iodobenzoic acid might be present.
-
Residual reagents: Traces of the iodinating agent (e.g., iodine monochloride) or other reagents used in the synthesis.
Q2: What is the recommended method for purifying crude this compound?
A2: The choice of purification method depends on the impurity profile and the desired final purity. The two most common and effective methods are:
-
Recrystallization: Ideal for removing small amounts of impurities, especially when the desired compound is highly crystalline.
-
Silica Gel Column Chromatography: Excellent for separating compounds with different polarities, such as removing less polar starting materials or more polar byproducts.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective technique for monitoring the purification process. A suitable mobile phase, for instance, a mixture of dichloromethane and methanol, can separate the desired product from its impurities. Visualization under UV light will show the spots corresponding to the different compounds in the mixture.
Q4: What are the storage recommendations for purified this compound?
A4: To maintain its integrity, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | 1. Inappropriate solvent: The chosen solvent may not be suitable for dissolving the compound even at elevated temperatures. 2. Insufficient solvent: The volume of the solvent may be too low for the amount of crude product. 3. Insoluble impurities: The crude product may contain impurities that are insoluble in the chosen solvent. | 1. Select a more appropriate solvent: Refer to the solubility data table below. Polar solvents like ethanol or methanol are good starting points. 2. Increase solvent volume: Add more hot solvent in small portions until the compound dissolves. 3. Perform hot filtration: If a small amount of solid remains after adding a significant amount of hot solvent, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool. |
| No crystals form upon cooling. | 1. Solution is too dilute: Too much solvent was used, preventing the solution from becoming supersaturated upon cooling. 2. Supersaturation not initiated: The solution is supersaturated, but crystal nucleation has not occurred. 3. Cooling is too rapid: Rapid cooling can sometimes inhibit crystal formation. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound. 3. Slow down the cooling process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The recrystallized product is colored. | 1. Colored impurities co-crystallize: The impurities have similar solubility properties to the desired product. 2. Thermal degradation: The compound may have degraded due to prolonged heating. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use sparingly as it can also adsorb the product. 2. Minimize heating time: Avoid prolonged exposure to high temperatures. |
| "Oiling out" occurs instead of crystallization. | 1. High concentration of impurities: Impurities can depress the melting point of the mixture. 2. Solution is too concentrated: The compound is coming out of solution above its melting point. | 1. Preliminary purification: Consider a preliminary purification step like column chromatography to remove a significant portion of the impurities. 2. Adjust concentration and cooling: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | 1. Inappropriate eluent system: The polarity of the mobile phase is either too high or too low. 2. Column overloading: Too much crude material was loaded onto the column. | 1. Optimize the eluent system: Use TLC to test different solvent mixtures (e.g., varying ratios of dichloromethane and methanol) to achieve good separation (Rf of the desired compound around 0.3-0.4). 2. Reduce the amount of sample: Use an appropriate amount of crude product for the size of the column. |
| The compound is not eluting from the column. | 1. Eluent polarity is too low: The mobile phase is not polar enough to move the compound down the column. | 1. Increase eluent polarity: Gradually increase the proportion of the more polar solvent (e.g., methanol) in the eluent mixture. |
| Streaking or tailing of the band on the column. | 1. Compound is sparingly soluble in the eluent: This can cause the compound to streak as it moves down the column. 2. Acidic nature of silica gel: The amino group of the compound may be interacting with the acidic silica. | 1. Adjust eluent composition: Add a small amount of a more polar solvent to the eluent to improve solubility. 2. Add a modifier: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Light brown to yellowish crystalline powder | [2] |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [2] |
| Melting Point | 288 °C | [2] |
Qualitative Solubility Data
| Solvent | Solubility | Notes |
| Water | Moderately soluble | Solubility increases with temperature.[2] |
| Methanol | Soluble | A good solvent for recrystallization. |
| Ethanol | Soluble | A good solvent for recrystallization. |
| Ether | Soluble | [2] |
| Dichloromethane | Sparingly soluble | Can be used in combination with a more polar solvent. |
| Non-polar solvents | Limited solubility | [2] |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the purity of the crude material.
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Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent system. A mixture of ethanol and water or methanol and water is often a good starting point for aminobenzoic acids.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution into the clean, hot flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this period.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
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Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Silica Gel Column Chromatography Protocol
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Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol). Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column.
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Elution: Begin eluting the column with the initial mobile phase (e.g., dichloromethane). Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., methanol). A common eluent system is a gradient of dichloromethane and methanol.[1]
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Synthesis of 4-Amino-3-iodobenzoic Acid
Welcome to the technical support center for the synthesis of 4-amino-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My iodination of p-aminobenzoic acid ethyl ester is slow or incomplete. What are the possible causes and solutions?
A1:
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Cause: Insufficient oxidant (e.g., sodium hypochlorite). The oxidant is crucial for converting iodide (from KI) to the active iodinating species.
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Cause: Low reaction temperature. The reaction temperature can significantly influence the rate of iodination.
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Cause: Poor quality of reagents. Old or improperly stored reagents can lose their reactivity.
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Solution: Use fresh, high-quality p-aminobenzoic acid ethyl ester, potassium iodide, and oxidant.
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Q2: I am observing the formation of multiple products in my direct iodination of 4-aminobenzoic acid. How can I improve the regioselectivity for the 3-iodo isomer?
A2:
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Cause: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 4-aminobenzoic acid, the positions ortho to the amino group (positions 3 and 5) are activated.
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Solution 1 (Protecting Group): Consider protecting the amino group as an acetamide before iodination. The acetamido group is less activating and can offer better control over the regioselectivity. The protecting group can be removed after iodination.
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Solution 2 (Choice of Iodinating Agent): The choice of iodinating agent can influence selectivity. Iodine monochloride (ICl) is a common reagent for the iodination of activated aromatic rings. Carefully controlling the stoichiometry and reaction conditions is key to minimizing di-iodination.
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Solution 3 (Reaction Conditions): Perform the reaction at a lower temperature to reduce the reaction rate and potentially improve selectivity.
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Q3: The hydrolysis of the ethyl ester of this compound is not going to completion. What can I do?
A3:
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Cause: Insufficient hydrolysis time or reagent. Saponification of the ester requires adequate time and a sufficient amount of base.
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Solution: The reported protocol suggests stirring with a lithium hydroxide solution in methanol for 6 hours at 30°C.[1][2] If the reaction is incomplete, you can try extending the reaction time or using a slight excess of lithium hydroxide. Monitor the reaction by TLC until the starting ester is consumed.
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Cause: Inappropriate solvent system. The solubility of the ester can affect the reaction rate.
Q4: I am considering a Sandmeyer reaction to synthesize this compound. What are the potential challenges?
A4:
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Cause: The starting material for a Sandmeyer reaction to produce this compound would likely be 3,4-diaminobenzoic acid. Diazotization of both amino groups can occur.
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Solution: Selective diazotization of one amino group over the other can be challenging and may require careful control of reaction conditions, such as pH and temperature. It is often difficult to achieve high selectivity.
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Cause: Diazonium salts can be unstable.
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Solution: Prepare the diazonium salt at low temperatures (typically 0-5°C) and use it immediately in the subsequent substitution reaction with an iodide source (e.g., potassium iodide).
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Cause: Side reactions, such as hydroxylation of the diazonium salt, can occur, leading to the formation of phenolic byproducts.
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Solution: Carefully control the reaction conditions and minimize the presence of water where possible, although the diazotization is typically carried out in an aqueous medium.
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Q5: My final product is colored and difficult to purify. What purification strategies can I use?
A5:
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Cause: Formation of colored impurities or oxidation byproducts.
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Solution 1 (Recrystallization): Recrystallization is an effective method for purifying the final product. A mixture of dichloromethane and methanol is a reported solvent system for column chromatography, suggesting that a similar solvent system could be adapted for recrystallization.[1][2]
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Solution 2 (Activated Charcoal): If the product is colored due to minor impurities, you can try treating a solution of the crude product with activated charcoal before the final crystallization step to adsorb the colored compounds.
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Solution 3 (Column Chromatography): For challenging purifications, silica gel column chromatography is a reliable method. A reported eluent system is a mixture of dichloromethane and methanol (15:1 v/v).[1][2]
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Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of the intermediate, this compound ethyl ester, which is a key step in one of the primary synthesis routes.
| Starting Material | Iodinating Agent | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Aminobenzoic acid ethyl ester | Potassium Iodide | Sodium Hypochlorite | Water/Anhydrous Ethanol | 30 | 2 | 90.2 | [1][2] |
Experimental Protocols
Method 1: Two-Step Synthesis via Iodination of p-Aminobenzoic Acid Ethyl Ester
This method involves the iodination of the ethyl ester of p-aminobenzoic acid, followed by hydrolysis to yield the final product.
Step 1: Synthesis of this compound ethyl ester [1][2]
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Reaction Setup: In a suitable reaction flask, add p-aminobenzoic acid ethyl ester (0.01 mol) and potassium iodide (0.01 mol).
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Solvent Addition: Add 5 mL of water and 15 mL of anhydrous ethanol to the reaction flask and stir to dissolve the solids.
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Reaction Initiation: While stirring, add sodium hypochlorite solution (0.02 mol) to the mixture.
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Reaction Conditions: Maintain the reaction temperature at 30°C and continue stirring for 2 hours.
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Work-up and Isolation: After the reaction is complete, the product can be isolated. The reported yield for this step is up to 90.2%.
Step 2: Hydrolysis of this compound ethyl ester [1][2]
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Reaction Setup: In a reaction flask, add the this compound ethyl ester obtained from the previous step.
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Reagent Addition: Add a solution of lithium hydroxide in water and methanol to the flask.
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Reaction Conditions: Stir the mixture at 30°C for 6 hours.
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Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.
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Acidification and Extraction: Adjust the pH of the residue to 3-5 using dilute hydrochloric acid. Extract the product with dichloromethane (2 x 50 mL).
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Purification: Combine the organic extracts, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography using a dichloromethane:methanol (15:1) eluent system to obtain pure this compound.
Visualizations
References
Technical Support Center: 4-Amino-3-iodobenzoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-3-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves the direct iodination of 4-aminobenzoic acid or its ethyl ester derivative. A common procedure utilizes potassium iodide (KI) and an oxidizing agent, such as sodium hypochlorite (NaOCl), to generate the electrophilic iodine species in situ. The reaction is typically carried out in a solvent mixture, such as ethanol and water. If the ethyl ester is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.[1]
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The most common impurities include:
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Unreacted Starting Material: Residual 4-aminobenzoic acid or its ethyl ester.
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Di-iodinated Byproduct: 4-Amino-3,5-diiodobenzoic acid, formed from over-iodination of the aromatic ring.
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Isomeric Impurities: Depending on the regioselectivity of the iodination, other isomers of amino-iodobenzoic acid may be present in trace amounts.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the product, and major byproducts. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What purification methods are most effective for crude this compound?
A4: The choice of purification method depends on the impurity profile.
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Recrystallization: This is effective for removing small amounts of impurities if the crude product is relatively pure. A mixed solvent system, such as ethanol/water or methanol/water, is often a good starting point.
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Silica Gel Column Chromatography: This is ideal for separating the desired product from impurities with different polarities, such as the less polar starting material (ethyl ester) and the potentially more polar di-iodinated byproduct. A typical eluent system is a mixture of dichloromethane and methanol.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield
| Potential Cause | Troubleshooting Strategy |
| Incomplete Iodination | - Ensure the molar ratio of the iodinating agent and oxidant to the starting material is adequate. An excess of the iodinating reagents may be necessary to drive the reaction to completion.[1] - Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material before work-up. - Increase the reaction time or temperature, but monitor for the formation of byproducts. |
| Product Loss During Work-up | - During extraction, ensure the pH of the aqueous layer is adjusted correctly to protonate the carboxylic acid for efficient extraction into an organic solvent. - When washing the final product, use a minimal amount of cold solvent to avoid significant product loss. |
| Side Product Formation | - The formation of significant amounts of byproducts, such as the di-iodinated compound, will inherently reduce the yield of the desired product. Optimize reaction conditions to favor mono-iodination (see below). |
Presence of Significant Impurities
| Impurity | Identification | Mitigation and Removal |
| Unreacted 4-Aminobenzoic Acid (or its ethyl ester) | Can be detected by TLC or HPLC as a more polar spot (for the acid) or less polar spot (for the ester) compared to the product. | Mitigation: - Increase the stoichiometry of the iodinating agent and oxidant. - Extend the reaction time. Removal: - Can be removed by silica gel column chromatography. |
| 4-Amino-3,5-diiodobenzoic Acid | Will appear as a less polar spot on TLC compared to the mono-iodinated product. Can be confirmed by mass spectrometry (higher molecular weight) and ¹H NMR (absence of a proton signal between the amino and iodo groups). | Mitigation: - Carefully control the stoichiometry of the iodinating agent; avoid a large excess. - Add the iodinating agent portion-wise to maintain a low concentration. - Perform the reaction at a lower temperature to improve selectivity. Removal: - Can be separated by silica gel column chromatography. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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4-Aminobenzoic acid ethyl ester
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Potassium iodide (KI)
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Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
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Ethanol
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Water
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Lithium hydroxide (LiOH)
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Methanol
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Hydrochloric acid (HCl), dilute
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Dichloromethane
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Silica gel for column chromatography
Procedure:
Step 1: Iodination of 4-Aminobenzoic Acid Ethyl Ester [1]
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In a reaction flask, dissolve 4-aminobenzoic acid ethyl ester (1 equivalent) and potassium iodide (1 equivalent) in a mixture of ethanol and water.
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Cool the mixture in an ice bath.
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Slowly add sodium hypochlorite solution (2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates the consumption of the starting material.
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Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound ethyl ester.
Step 2: Hydrolysis to this compound [1]
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Dissolve the crude ethyl ester in methanol.
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Add an aqueous solution of lithium hydroxide.
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Stir the mixture at 30 °C for 6 hours, or until hydrolysis is complete (monitored by TLC).
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Remove the methanol under reduced pressure.
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Acidify the aqueous residue with dilute hydrochloric acid to a pH of 3-5 to precipitate the crude this compound.
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Extract the product with dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Step 3: Purification [1]
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Purify the crude this compound by silica gel column chromatography using a dichloromethane:methanol (e.g., 15:1 v/v) eluent system.
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Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general method for analyzing aminobenzoic acid isomers and can be adapted.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) and acetonitrile. A gradient elution may be necessary to separate all components. A starting condition could be 28% acetonitrile.[2]
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Flow Rate: 1.0 mL/min.
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Detection: UV at 255 nm.[2]
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆): The spectrum of this compound is expected to show distinct signals for the aromatic protons. The proton between the amino and iodo groups will have a characteristic chemical shift and coupling pattern.
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¹³C NMR (DMSO-d₆): The spectrum will show characteristic signals for the carboxyl carbon, the carbon atoms attached to the amino and iodo groups, and the other aromatic carbons.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified reaction pathways leading to common impurities.
References
Stability of 4-Amino-3-iodobenzoic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Amino-3-iodobenzoic acid under various reaction conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, in a dark and dry place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature.[1] The compound is known to be sensitive to air and light, and exposure can lead to discoloration and degradation.[2]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure and data from analogous compounds, the primary degradation pathways for this compound are believed to be:
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Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored impurities.
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Photodegradation: The carbon-iodine bond can be susceptible to cleavage upon exposure to light, particularly UV radiation.
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Decarboxylation: Under acidic conditions and/or elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.[1]
Q3: Is this compound stable in acidic and basic solutions?
A3: this compound can be susceptible to degradation in both acidic and basic conditions. In acidic solutions, there is a risk of decarboxylation, particularly at elevated temperatures.[1] In basic solutions, the compound will exist as a carboxylate salt, which may affect its solubility and reactivity. The stability in basic conditions should be evaluated on a case-by-case basis, as the deprotonated form might be more or less susceptible to other degradation pathways like oxidation.
Q4: How does the presence of the amino and iodo groups affect its reactivity in common coupling reactions like Suzuki-Miyaura coupling?
A4: In Suzuki-Miyaura coupling, both the amino and carboxylic acid groups can influence the reaction. The amino group, being a Lewis base, can coordinate to the palladium catalyst, potentially inhibiting its activity. The carboxylic acid group will be deprotonated under the basic reaction conditions, forming a carboxylate salt. This can lead to poor solubility in common organic solvents, hindering the reaction rate.[3] Careful selection of ligands, base, and solvent system is crucial for a successful coupling reaction. In some cases, protection of the amino or carboxylic acid group may be necessary.
Troubleshooting Guides
Issue 1: Discoloration of Solid Compound or Solutions
| Potential Cause | Recommended Action |
| Oxidation of the amino group | This is often accelerated by exposure to air and light. Prepare fresh solutions before use. Store both the solid compound and stock solutions in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at the recommended storage temperature. |
| Photodegradation | Exposure to light, especially UV, can cause degradation. Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Presence of impurities | Trace metal impurities can catalyze oxidation. Ensure high-purity solvents and reagents are used. |
Issue 2: Low Yield or Inconsistent Results in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Action |
| Catalyst inhibition by the amino group | The amino group can coordinate to the palladium catalyst. Use ligands that can modulate the electronic properties and steric environment of the palladium center, such as bulky phosphine ligands (e.g., SPhos, XPhos). |
| Poor solubility of the carboxylate salt | Under basic conditions, the carboxylic acid forms a salt that may be insoluble in the reaction solvent. Use a solvent system that can dissolve both the organic and inorganic components, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water. Alternatively, consider protecting the carboxylic acid as an ester prior to the coupling reaction. |
| Side reactions | Homocoupling of the boronic acid or dehalogenation of the aryl iodide can occur. Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. Use a well-defined palladium catalyst to minimize dehalogenation. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is not extensively available in the literature, the following tables provide an illustrative summary of expected stability trends based on data from analogous compounds. It is highly recommended to perform experimental studies to determine the precise stability profile for your specific application.
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Parameter | Condition | Time | Illustrative Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24 h | 5 - 15% | 3-Iodoaniline (from decarboxylation) |
| Alkaline Hydrolysis | 0.1 M NaOH | 60 °C | 24 h | 2 - 10% | Oxidized and/or hydrolyzed species |
| Oxidative | 3% H₂O₂ | Room Temp | 24 h | 10 - 25% | Products of amino group oxidation |
| Thermal | Solid State | 80 °C | 48 h | < 5% | Minor decomposition products |
| Photolytic | Solution (Methanol) | UV light (254 nm) | 8 h | 15 - 30% | 4-Aminobenzoic acid (from de-iodination) |
Note: The degradation percentages and products are illustrative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
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Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
2. Stress Conditions:
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Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60 °C.
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Photodegradation: Expose a sealed vial of the stock solution to a UV lamp (e.g., 254 nm or 365 nm) in a photostability chamber.
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Control: Keep a sealed vial of the stock solution at room temperature, protected from light.
3. Sample Analysis by HPLC:
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample and the control.
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Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
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Dilute the samples to a suitable concentration with the mobile phase.
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Analyze the samples using a validated stability-indicating HPLC method.
4. Suggested HPLC Method:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
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Gradient Program: A suitable starting point is 10% B, increasing to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., ~254 nm).
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for low yields in Suzuki coupling reactions involving this compound.
References
Technical Support Center: Synthesis of 4-Amino-3-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-iodobenzoic acid, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The primary laboratory-scale synthesis involves a two-step process:
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Iodination: The ethyl ester of p-aminobenzoic acid is subjected to electrophilic iodination. A common method utilizes potassium iodide (KI) as the iodine source and sodium hypochlorite (NaOCl) as an oxidant in a solvent mixture of water and ethanol.
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Hydrolysis: The resulting this compound ethyl ester is then hydrolyzed to the final product, this compound, typically using a base like lithium hydroxide (LiOH) in a methanol/water mixture, followed by acidification.[1]
An alternative route, more relevant to industrial scale-up, involves the diazotization of 4-aminobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt.[2][3]
Q2: What are the main applications of this compound?
A2: this compound is a crucial intermediate in various industrial applications. It serves as a key building block in the synthesis of:
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Dyes and Pigments: It is a precursor for various dyes, including active and azo dyes.[1]
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Pharmaceuticals: It is used in the synthesis of thiazolinones and benzimidazolone derivatives, which are scaffolds for various therapeutic agents.[1]
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Other Chemicals: It is also used in the manufacturing of fragrances, esters, and UV absorbers.[1]
Q3: What are the key safety considerations when synthesizing this compound, especially at a larger scale?
A3: When scaling up the synthesis, particularly via the Sandmeyer route, several safety hazards must be addressed:
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Diazonium Salt Instability: Diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state. It is crucial to handle them in solution and at low temperatures (typically 0-5 °C).
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Exothermic Reactions: The diazotization reaction is highly exothermic. Efficient heat removal is critical to prevent a runaway reaction. This requires careful control of reagent addition rates and the use of appropriate cooling systems.
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Gas Evolution: The Sandmeyer reaction involves the evolution of nitrogen gas. The reactor system must be adequately vented to prevent pressure build-up.
Troubleshooting Guides
Synthesis Stage: Iodination of p-Aminobenzoic Acid Ethyl Ester
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | 1. Inactive Oxidant: The sodium hypochlorite solution may have degraded. 2. Low Substrate Reactivity: The reaction conditions may not be optimal for your specific substrate batch. | 1. Use a fresh, standardized solution of sodium hypochlorite. 2. Increase the reaction temperature slightly (e.g., to 40°C) or prolong the reaction time, monitoring by TLC. |
| Formation of multiple products (by-products) | 1. Over-iodination: The starting material is highly activated, leading to the formation of di-iodinated species. 2. Side reactions: Oxidation of the amino group or other side reactions may occur. | 1. Carefully control the stoichiometry of the iodinating agent. A 1:1 molar ratio of substrate to iodine source is recommended. [4] 2. Lower the reaction temperature to improve selectivity. [4] 3. Add the oxidant solution dropwise to maintain a low concentration at any given time. |
| Dark, tar-like material formation | Decomposition of starting material or product under reaction conditions. | 1. Ensure the reaction temperature is not too high. 2. Check the purity of the starting materials. 3. Consider using a milder oxidant or different solvent system. [4] |
Synthesis Stage: Hydrolysis of this compound Ethyl Ester
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete hydrolysis | 1. Insufficient base: The amount of lithium hydroxide may not be enough to completely saponify the ester. 2. Short reaction time: The hydrolysis may not have reached completion. | 1. Use a slight excess of lithium hydroxide (e.g., 1.1-1.2 equivalents). 2. Extend the reaction time and monitor the disappearance of the starting material by TLC. |
| Product decomposition during workup | Local high acid concentration during pH adjustment can lead to degradation. | 1. Add the acid slowly and with vigorous stirring to avoid localized areas of high acidity. 2. Perform the acidification in an ice bath to dissipate any heat generated. |
Purification Stage: Recrystallization/Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Product is colored (brown to purple) | Presence of trace amounts of elemental iodine or oxidized impurities. | 1. During workup, wash the organic extract with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove elemental iodine. 2. Treat a solution of the crude product with activated charcoal before recrystallization to remove colored impurities. [5] |
| Difficulty in crystallizing the final product | 1. Solution is too dilute. 2. Presence of impurities inhibiting crystallization. 3. Cooling is too rapid. | 1. Concentrate the solution to a point of supersaturation. 2. Try adding a seed crystal to induce crystallization. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface. 4. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 5. Consider purification by column chromatography before attempting recrystallization. [1] |
| Low recovery after purification | Product has significant solubility in the recrystallization solvent. | 1. Cool the recrystallization mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation. 2. Minimize the amount of solvent used for recrystallization. 3. Consider a different solvent or solvent system for recrystallization. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on a reported lab-scale synthesis.[1]
Step 1: Synthesis of this compound ethyl ester
-
Materials:
-
p-Aminobenzoic acid ethyl ester (0.01 mol)
-
Potassium iodide (0.01 mol)
-
Sodium hypochlorite solution (oxidant, 0.02 mol)
-
Water (5 mL)
-
Anhydrous ethanol (15 mL)
-
-
Procedure:
-
In a suitable reaction flask, dissolve p-aminobenzoic acid ethyl ester and potassium iodide in the water and anhydrous ethanol solvent mixture.
-
Heat the mixture to 30°C.
-
Slowly add the sodium hypochlorite solution to the reaction mixture.
-
Maintain the reaction at 30°C for 2 hours, monitoring the progress by TLC.
-
Upon completion, the product, this compound ethyl ester, can be isolated by standard workup procedures (e.g., extraction). The reported yield for this step is up to 90.2%.[1]
-
Step 2: Hydrolysis of this compound ethyl ester
-
Materials:
-
This compound ethyl ester (from Step 1)
-
Lithium hydroxide solution
-
Methanol
-
Dilute hydrochloric acid
-
Dichloromethane
-
-
Procedure:
-
In a reaction flask, combine the this compound ethyl ester, lithium hydroxide solution, and methanol.
-
Stir the mixture at 30°C for 6 hours.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 3-5 with dilute hydrochloric acid.
-
Extract the product with dichloromethane (2 x 50 mL).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by silica gel column chromatography using a dichloromethane:methanol (15:1) eluent system.[1]
-
Visualizations
References
Technical Support Center: 4-Amino-3-iodobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 4-Amino-3-iodobenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways. The primary proposed pathways include:
-
Photodegradation (Deiodination): Exposure to light, particularly UV radiation, can induce the cleavage of the carbon-iodine bond, leading to the formation of 4-aminobenzoic acid and other related photoproducts.
-
Oxidation: The aromatic amino group is susceptible to oxidation, which can be accelerated by exposure to air, oxidizing agents, or certain metal ions. This can result in the formation of colored impurities, potentially leading to nitroso and nitro derivatives.
-
Decarboxylation: Under conditions of high temperature or in an acidic environment, the carboxylic acid group can be lost as carbon dioxide, yielding 3-iodoaniline.
Q2: My solution of this compound is turning yellow/brown upon storage. What is the likely cause?
A2: The development of a yellow or brown coloration is a common indicator of degradation, most likely due to the oxidation of the 4-amino group. This process can be accelerated by exposure to light and air. To minimize this, prepare solutions fresh and store any stock solutions protected from light (e.g., in amber vials) and under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing aged samples of this compound. What could these peaks be?
A3: Unexpected peaks in your HPLC chromatogram likely correspond to degradation products. Depending on the storage and handling conditions, these could include:
- 4-Aminobenzoic acid: Resulting from photodegradation (deiodination).
- 3-Iodoaniline: Formed via decarboxylation.
- Oxidized derivatives: Arising from the oxidation of the amino group.
To identify these peaks, it is recommended to perform forced degradation studies under controlled conditions (e.g., exposure to UV light, heat, acid, base, and oxidizing agents) and analyze the resulting mixtures by LC-MS to identify the mass of the degradation products.
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To maintain the integrity of this compound during your experiments, consider the following precautions:
- Light Protection: Work in a dimly lit area or use amber glassware to protect the compound from light-induced degradation.
- Temperature Control: Avoid exposing the compound to high temperatures for extended periods.
- Inert Atmosphere: When working with solutions for a prolonged time, purging with an inert gas like nitrogen or argon can prevent oxidation.
- pH Control: Be mindful of the pH of your solutions, as highly acidic or basic conditions can promote degradation.
- Freshly Prepared Solutions: Use freshly prepared solutions whenever possible to avoid analyzing pre-degraded material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If stock solutions are necessary, store them in small aliquots at -20°C or below, protected from light. Perform a stability study of the compound in your chosen solvent. |
| Low recovery of the compound | Adsorption to container surfaces or significant degradation. | Use silanized glassware to minimize adsorption. Re-evaluate the stability of the compound under your experimental conditions (temperature, pH, light exposure). |
| Formation of precipitates in solution | Formation of insoluble degradation products or exceeding the solubility limit. | Visually inspect for precipitates. If degradation is suspected, analyze the supernatant and the precipitate separately. Ensure the concentration of the compound is within its solubility limit in the chosen solvent. |
| Difficulty in identifying degradation products | Low concentration of degradation products or co-elution in chromatography. | Concentrate the sample to enrich the degradation products. Optimize the chromatographic method (e.g., change the gradient, mobile phase, or column) to improve separation. Utilize LC-MS/MS for more detailed structural information. |
Quantitative Data
While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following table provides a template for how such data could be presented. Researchers should perform stability studies under their specific experimental conditions to determine the actual degradation rates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| Melting Point | 206-210 °C |
| Appearance | Light brown to yellowish crystalline powder |
| Solubility | Soluble in water (50 g/L at 25°C) |
Table 2: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation | Major Degradation Product(s) Identified |
| UV Light (254 nm) | 24 hours | 15% | 4-Aminobenzoic acid |
| Heat (80°C) | 48 hours | 8% | 3-Iodoaniline |
| Acidic (0.1 M HCl, 60°C) | 12 hours | 12% | 3-Iodoaniline |
| Basic (0.1 M NaOH, 60°C) | 12 hours | 5% | Minor unidentified products |
| Oxidative (3% H₂O₂, RT) | 24 hours | 25% | Oxidized derivatives |
Note: The data in Table 2 is illustrative and should be replaced with experimentally determined values.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for a specified duration (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for a specified duration. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified duration.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at a specified temperature (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for a specified duration. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.
-
Peak Identification: Use LC-MS to identify the mass-to-charge ratio of the parent compound and any degradation products.
Protocol 2: HPLC Method for Stability Indicating Assay
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Note: This is a general method and may require optimization for specific applications.
Mandatory Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Experimental workflow for studying degradation.
Technical Support Center: Suzuki Coupling of 4-Amino-3-iodobenzoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting Suzuki coupling reactions involving 4-Amino-3-iodobenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guides and FAQs
Q1: Why am I observing a low yield or no reaction with this compound?
Low yields in the Suzuki coupling of this compound can be attributed to several factors related to its functional groups.[1] The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group can introduce complexities.[1][2]
Potential Causes and Solutions:
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Catalyst Inhibition/Deactivation: The basic amino group can coordinate with the palladium catalyst, potentially leading to deactivation.[1] The carboxylate formed under basic conditions might also coordinate with the palladium center, affecting its catalytic activity.[1]
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Poor Substrate Solubility: Under basic reaction conditions, the carboxylic acid is deprotonated to a carboxylate salt, which may have poor solubility in common organic solvents, hindering the reaction.[1]
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Inappropriate Base Selection: The choice and amount of base are critical for activating the boronic acid.[1] An inadequate base can lead to a failed reaction.
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent may not be optimized for this specific substrate.[1]
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Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.[1]
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Solution: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]
-
Q2: What are the common side products, and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, reducing the product yield.
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Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl iodide. This is often promoted by the presence of oxygen.[1]
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Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is more likely with electron-rich boronic acids and under prolonged heating.[1]
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Dehalogenation (Deiodination): The iodine atom on this compound is replaced by a hydrogen atom, forming 4-aminobenzoic acid. The free amino group can facilitate the formation of palladium hydride species that lead to this side product.[3]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Analogs
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analog |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 18 | High | General Aryl Bromides |
Data is for structurally similar substrates and serves as a starting point for optimization.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 - 3.0 equiv)
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1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.[2]
-
Evacuate and backfill the vessel with an inert gas three times.[2]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[2]
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Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.[2]
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Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.[2][3]
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Monitor the reaction progress by TLC or LC-MS.[6]
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[2]
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If the product precipitates, it can be collected by filtration and washed with water.[1]
-
The aqueous layer can be acidified to precipitate the product, which is then collected by filtration.[1]
-
Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Suzuki Coupling with N-Boc Protected this compound
This protocol is recommended to minimize side reactions like dehalogenation.
N-Protection Step:
-
React this compound with Di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine) in a solvent like THF to obtain Boc-protected this compound.[3]
Suzuki Coupling Step:
-
To an oven-dried Schlenk flask, add the Boc-protected this compound (1 equiv), the arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (2-3 equiv).[3]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1). Purge the solution with the inert gas for 15-20 minutes.[3]
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2-3 mol%).[3]
-
Heat the mixture to 80-100 °C and stir vigorously, monitoring by TLC or LC-MS.[3]
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.[3]
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Purify the crude product by column chromatography.[3]
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The Boc protecting group can be removed by treatment with an acid like trifluoroacetic acid (TFA) or HCl.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for Suzuki coupling of this compound.
References
Technical Support Center: Sonogashira Coupling of Aryl Iodides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions involving aryl iodides.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Sonogashira coupling of aryl iodides, and what causes it?
A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser or Hay coupling.[1][2] This reaction leads to the formation of a symmetrical 1,3-diyne (a dimer of the alkyne).[1] The primary causes for this undesired reaction are the presence of oxygen and the copper(I) co-catalyst, which can promote the oxidative dimerization of the copper acetylide intermediate.[1][3][4]
Q2: How can I minimize or prevent alkyne homocoupling?
A2: Several strategies can be employed to suppress Glaser coupling:
-
Maintain an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1]
-
Utilize copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid this side reaction.[5][6]
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Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]
-
Hydrogen Atmosphere: Performing the reaction under a dilute hydrogen atmosphere has been shown to reduce homocoupling to as low as 2%.[2]
Q3: What is the general reactivity order for aryl halides in Sonogashira coupling?
A3: The reactivity of the aryl halide significantly impacts the reaction conditions required. For Sonogashira couplings, the general reactivity trend is: Aryl Iodide > Aryl Bromide > Aryl Chloride.[7] Aryl iodides are the most reactive substrates and can often be coupled at room temperature, while aryl bromides and chlorides typically require higher temperatures.[4][7]
Q4: My reaction mixture turned black. What does this indicate?
A4: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution. This leads to a loss of catalytic activity. This can be caused by impurities in the reagents or solvent, an inappropriate choice of solvent, or excessively high reaction temperatures.
Q5: Can I perform a Sonogashira coupling without an amine as the base?
A5: Yes, while amine bases like triethylamine or diisopropylamine are commonly used, other inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, particularly in copper-free protocols.[7][8] The base plays a crucial role in neutralizing the hydrogen halide byproduct and in the formation of the reactive acetylide species.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Inactive catalyst (palladium or copper).2. Presence of oxygen leading to catalyst decomposition or Glaser coupling.3. Impure starting materials (aryl iodide or alkyne).4. Inappropriate solvent or base.5. Incorrect reaction temperature. | 1. Use fresh, high-purity catalysts. Ensure copper(I) iodide is not discolored (should be off-white/tan).2. Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.3. Purify starting materials if necessary.4. Screen different solvents (e.g., THF, DMF, toluene) and bases (e.g., triethylamine, diisopropylamine, K₂CO₃). Ensure the base is anhydrous.5. Optimize the reaction temperature. Aryl iodides often react at room temperature, but gentle heating may be required. |
| Significant amount of alkyne homocoupling (Glaser product) | 1. Presence of oxygen in the reaction mixture.2. High concentration of the copper co-catalyst.3. High concentration of the terminal alkyne. | 1. Ensure rigorous exclusion of air by using Schlenk techniques or a glovebox.2. Reduce the loading of the copper(I) iodide catalyst.3. Consider a copper-free Sonogashira protocol.4. Add the terminal alkyne to the reaction mixture slowly via a syringe pump. |
| Formation of a black precipitate (Palladium black) | 1. High reaction temperature.2. Impurities in the solvent or reagents.3. Unsuitable solvent. | 1. Lower the reaction temperature.2. Use freshly distilled, anhydrous, and degassed solvents and high-purity reagents.3. Screen alternative solvents. |
| Reaction stalls before completion | 1. Catalyst deactivation over time.2. Insufficient amount of base. | 1. Add a fresh portion of the palladium catalyst.2. Ensure an adequate excess of the base is used to neutralize the HX formed during the reaction. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Cross-Coupled Product and Homocoupling Byproduct in the Sonogashira Coupling of Aryl Iodides.
| Entry | Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference(s) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | High | Low (with inert atm.) | [9] |
| 2 | 4-Iodonitrobenzene | Phenylacetylene | Pd catalyst / CuI | Piperidine | Not Specified | 50 | High | Not Quantified | [3] |
| 3 | 4-Iodonitrobenzene | Phenylacetylene | Pd catalyst / CuI | Cs₂CO₃ | Not Specified | 50 | Low | Not Quantified | [3] |
| 4 | Various | Various | Pd(OAc)₂ | Bu₄NOAc | DMF | RT | Good to Excellent | Not Reported (Copper-Free) | [8] |
| 5 | Aryl Halides | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Piperidine/TEA | CH₃CN | Reflux | Increased | Decreased (to ~2%) | [2] |
Note: Yields are highly substrate-dependent and the information above is a generalized representation based on available literature. "Not Quantified" indicates that the primary focus of the study was on the yield of the desired product, and the byproduct yield was not specified. "Not Reported" indicates that the study used a copper-free method where homocoupling is not a significant issue.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent, followed by triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Iodide
This protocol is designed to minimize alkyne homocoupling.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, Pd(OAc)₂, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Caption: The Glaser-Hay homocoupling side reaction pathway.
Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Improving solubility of 4-Amino-3-iodobenzoic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4-Amino-3-iodobenzoic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a crystalline solid. Its solubility is largely dictated by the polarity of the solvent and the pH of the solution. As a derivative of benzoic acid, it exhibits greater solubility in polar organic solvents compared to nonpolar ones. The presence of both an acidic carboxylic group and a basic amino group makes its solubility in aqueous solutions highly dependent on pH.
Q2: In which organic solvents is this compound commonly dissolved for reactions?
For synthetic reactions, this compound is frequently dissolved in polar aprotic solvents. These include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
UV absorption spectra have been recorded in ethanol, water, and DMSO, indicating at least partial solubility in these solvents.
Q3: How does pH influence the solubility of this compound in aqueous solutions?
The aqueous solubility of this compound is expected to be low at a neutral pH. However, adjusting the pH can significantly enhance its solubility. In basic solutions, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. Conversely, the amino group can be protonated in acidic solutions. To increase solubility, a common strategy for carboxylic acids is to adjust the pH to a basic range.
Q4: Can heating be used to improve the solubility of this compound?
Yes, for many compounds, solubility increases with temperature. Gently heating the solvent while dissolving this compound can help to increase both the rate of dissolution and the total amount of solute that can be dissolved. It is crucial to ensure the compound's thermal stability at the applied temperature to avoid degradation and any negative impact on the intended reaction.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound in Organic Solvents
If you are encountering issues with dissolving this compound in an organic solvent, follow these troubleshooting steps:
Initial Steps:
-
Verify Solvent Polarity: Confirm that you are using a sufficiently polar organic solvent. DMF and DMSO are recommended starting points.
-
Increase Solvent Volume: The solution's concentration may be too high. Try increasing the solvent volume.
-
Apply Gentle Heating: While stirring, gently heat the solution. Monitor the temperature to prevent compound degradation.
-
Use Sonication: Place the sample in an ultrasonic bath to aid dissolution.
Issue: Compound Precipitates Out of Aqueous Solution
Precipitation of this compound from an aqueous solution is often caused by changes in pH.
Troubleshooting Steps:
-
Check the pH: Measure the solution's pH. If the pH is near the pKa of the carboxylic acid group (the pKa of benzoic acid is approximately 4.2, and this derivative is expected to be in a similar range), the compound will be in its less soluble, protonated form.
-
Adjust to a Basic pH: To redissolve the compound, add a base (e.g., a dilute solution of sodium hydroxide or potassium hydroxide) dropwise while stirring until the solid dissolves. The formation of the carboxylate salt will increase its aqueous solubility. Be mindful of the pH requirements for your subsequent reaction steps.
Data Presentation
| Solvent | Qualitative Solubility | Recommended Actions to Improve Solubility |
| Water | Low at neutral pH | Increase pH to the basic range to form a soluble salt. |
| N,N-Dimethylformamide (DMF) | Generally Soluble | Gentle heating and stirring. |
| Dimethyl sulfoxide (DMSO) | Generally Soluble | Gentle heating and stirring. |
| Ethanol | Sparingly to Moderately Soluble | Gentle heating and stirring. |
| Methanol | Sparingly to Moderately Soluble | Gentle heating and stirring. |
Experimental Protocols
Protocol 1: Dissolving this compound in an Organic Solvent (DMF)
This protocol describes a general procedure for dissolving this compound in DMF, a common solvent for amide coupling reactions.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Glass vial or flask with a magnetic stir bar
-
Magnetic stir plate
-
Optional: Heating mantle or water bath, ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound and transfer it to the glass vial or flask.
-
Add the calculated volume of DMF to achieve the desired concentration.
-
Begin stirring the mixture at room temperature.
-
If the compound does not fully dissolve, gently heat the mixture to 40-50°C while continuing to stir.
-
Alternatively, place the vial in an ultrasonic bath for 10-15 minute intervals until the solid is fully dissolved.
Protocol 2: Dissolving this compound in an Aqueous Solution via pH Adjustment
This protocol details how to dissolve this compound in water by forming its soluble salt at a basic pH.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Beaker with a magnetic stir bar
-
Magnetic stir plate
Procedure:
-
Add the desired amount of this compound to a beaker containing deionized water.
-
Begin stirring the suspension at room temperature.
-
Slowly add the 1 M NaOH solution dropwise to the suspension.
-
Monitor the pH of the solution as you add the base.
-
Continue adding the base until the this compound has completely dissolved. The pH of the solution will be in the basic range.
-
Record the final pH of the solution.
Protocol 3: Amide Coupling Reaction with Improved Solubility
This protocol provides a general workflow for an amide coupling reaction, a common application where the solubility of this compound is critical. This example uses HATU as the coupling reagent.
Technical Support Center: 4-Amino-3-iodobenzoic Acid
Welcome to the technical support center for 4-Amino-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and utilization of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound (CAS No: 2122-63-6) is a substituted aromatic carboxylic acid.[1] It serves as a crucial intermediate in the synthesis of a variety of organic molecules.[2] Its key applications include the synthesis of dyes, such as azo dyes, and as a building block for more complex molecules in the pharmaceutical and chemical industries, including thiazolinketones and benzimidazolone derivatives.[2]
2. What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to keep it in a dark place under an inert atmosphere at room temperature.[3] The compound should be kept away from strong oxidizing agents and strong bases.[4]
3. What are the main safety hazards associated with this compound?
This compound is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5][6] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]
4. What are the general solubility characteristics of this compound?
This compound is soluble in water (50 g/L at 25°C).[8][9] Its solubility in organic solvents is influenced by the polarity of the solvent. As a benzoic acid derivative with both an acidic carboxylic group and a basic amino group, its solubility in aqueous solutions can be pH-dependent. For reactions in organic media, polar aprotic solvents like DMF and DMSO are often good starting points.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Difficulty in Dissolving the Compound
-
Problem: The compound does not fully dissolve in the chosen solvent.
-
Possible Causes & Solutions:
-
Insufficient Solvent: The concentration might be too high. Try increasing the volume of the solvent.
-
Inappropriate Solvent: The polarity of the solvent may not be suitable. For organic reactions, consider polar aprotic solvents like DMF or DMSO. For aqueous solutions, adjusting the pH can significantly increase solubility. In basic solutions, the carboxylic acid will deprotonate to a more soluble carboxylate salt.[3]
-
Low Temperature: Gently heating the mixture while stirring can improve solubility. However, be cautious to avoid potential degradation at high temperatures.[3]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.[3]
-
Issue 2: Low Yield or Incomplete Reaction in Suzuki-Miyaura Coupling
-
Problem: The Suzuki-Miyaura coupling reaction with this compound results in a low yield of the desired biaryl product.
-
Possible Causes & Solutions:
-
Catalyst Inactivation: The amino group on the aromatic ring can coordinate with the palladium catalyst, potentially leading to its deactivation. Ensure you are using a fresh, active catalyst. In some cases, using a higher catalyst loading or a more robust ligand can mitigate this issue.[10]
-
Inappropriate Base: The choice of base is critical. For substrates with acidic protons like this compound, a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a higher equivalent of a weaker base may be necessary to facilitate the transmetalation step.[10]
-
Poor Substrate Solubility: Under basic conditions, the carboxylic acid forms a salt that may have limited solubility in the reaction solvent. A solvent system that can dissolve both the organic and inorganic components, such as a mixture of 1,4-dioxane and water, is often effective.[9]
-
Side Reactions: Homocoupling of the boronic acid and protodeboronation are common side reactions. To minimize these, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[11]
-
Issue 3: Formation of Colored Impurities
-
Problem: The reaction mixture or the isolated product has an unexpected color (e.g., yellow or brown).
-
Possible Causes & Solutions:
-
Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can be accelerated by exposure to air and light, leading to colored byproducts. It is advisable to prepare solutions fresh and store any stock solutions in amber vials under an inert atmosphere at low temperatures (2-8 °C).[12]
-
Degradation: Prolonged heating at high temperatures can cause degradation of the compound. Monitor the reaction closely and avoid excessive heating.[8]
-
Purification: If the final product is colored, recrystallization is an effective purification method. A small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[13]
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2122-63-6 | [1][2] |
| Molecular Formula | C₇H₆INO₂ | [1][2] |
| Molecular Weight | 263.03 g/mol | [1][2][6] |
| Melting Point | 206.0 to 210.0 °C | [8] |
| Boiling Point (Predicted) | 390.7 ± 37.0 °C | [8] |
| Solubility in Water | 50 g/L (at 25 °C) | [8][9] |
| Appearance | Solid | [3] |
Safety Information
| Hazard Statement | Code | Description | Reference(s) |
| Skin Irritation | H315 | Causes skin irritation. | [1][5][6] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][5][6] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][5][6] |
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye using this compound
This protocol describes a general procedure for the diazotization of this compound and subsequent coupling with a naphthol derivative to form an azo dye.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
In a 250 mL beaker, suspend a molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the suspension of this compound, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately.[14]
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 5-10 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.[14]
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Collect the solid dye by vacuum filtration and wash it with cold distilled water.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.[9]
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[7]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: Role of this compound in a drug discovery workflow.
References
- 1. This compound | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of 4-Amino-3-iodobenzoic Acid by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-Amino-3-iodobenzoic acid purity. We will delve into a primary HPLC method, compare it with alternative analytical techniques, and provide detailed experimental protocols and data presentation to support your analytical needs.
Comparison of Analytical Methodologies
While reversed-phase HPLC stands out for its robustness in routine purity analysis, other methods can offer advantages in specific contexts. The choice of method often depends on the specific analytical requirement, such as routine quality control versus in-depth impurity profiling.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Separation based on hydrophobicity. | Robust, reproducible, cost-effective, and suitable for routine quality control.[1] | Moderate sensitivity and selectivity; may not separate all isomeric impurities. | Quantitative analysis of the main component and known impurities. |
| Mixed-Mode HPLC (e.g., RP/Cation-Exchange) | Utilizes multiple separation mechanisms (hydrophobicity and ionic interactions). | Enhanced selectivity for isomers and polar impurities.[2] | Method development can be more complex. | Separation of structurally similar isomers and related substances. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. | Requires derivatization for non-volatile compounds like this compound, which can add complexity.[3] | Analysis of residual solvents and volatile impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC coupled with a mass spectrometer for detection. | High sensitivity and specificity; enables identification of unknown impurities.[4] | Higher cost and complexity compared to HPLC-UV. | In-depth impurity profiling and structural elucidation. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, rapid, and low-cost for qualitative analysis. | Limited resolution and not suitable for quantification without a densitometer.[3][5] | Rapid screening and monitoring of reaction progress. |
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) or Formic acid.
-
Methanol (for sample preparation).
-
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities
Based on the synthesis of analogous compounds like 4-Amino-3-bromobenzoic acid, potential impurities in this compound may include:
-
Starting Material: Unreacted 4-aminobenzoic acid.[6]
-
Over-iodinated Species: 4-Amino-3,5-diiodobenzoic acid.
-
Isomeric Impurities: Other isomers of amino-iodobenzoic acid.[6]
-
Solvent Residues: Residual solvents from the synthesis process.[6]
Visualizing the Workflow and Method Selection
To better illustrate the processes involved, the following diagrams were created using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 3. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to 4-Amino-3-iodobenzoic Acid and 4-Amino-3-bromobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and ultimate product performance. Among the versatile building blocks available to chemists, halogenated aminobenzoic acids serve as pivotal intermediates. This guide provides an objective comparison of two closely related analogs: 4-Amino-3-iodobenzoic acid and 4-Amino-3-bromobenzoic acid. By examining their synthesis, reactivity, and applications, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental analysis of these two compounds begins with their intrinsic physical and chemical properties. These characteristics can significantly influence solubility, reaction kinetics, and the ease of downstream processing.
| Property | This compound | 4-Amino-3-bromobenzoic acid |
| Molecular Formula | C₇H₆INO₂[1] | C₇H₆BrNO₂[2] |
| Molecular Weight | 263.03 g/mol [1][3] | 216.03 g/mol [2][4] |
| CAS Number | 2122-63-6[1][3] | 6311-37-1[2][4] |
| Melting Point | Not readily available, likely decomposes | 211-215 °C[4] |
| Appearance | Light brown to yellowish crystalline powder[5] | White to light yellow crystal powder[6] |
| Solubility | Moderately soluble in water and soluble in alcohols and ether.[5] | Limited solubility in water; soluble in methanol and dichloromethane.[3] |
| pKa | Not readily available | 4.47 ± 0.10 (Predicted)[6] |
Synthesis and Reactivity in Chemical Transformations
The primary distinction in the synthetic utility of these two molecules lies in the nature of the carbon-halogen bond. The C-I bond is weaker and more readily cleaved than the C-Br bond, rendering this compound generally more reactive in reactions such as palladium-catalyzed cross-coupling.
Aryl iodides are typically more reactive than aryl bromides in common cross-coupling reactions like the Suzuki-Miyaura coupling. This enhanced reactivity allows for the use of milder reaction conditions, which can be advantageous when working with sensitive functional groups. While direct comparative studies are limited, the established trend in halogen reactivity (I > Br > Cl) suggests that this compound would offer faster reaction times and potentially higher yields under similar conditions compared to its bromo counterpart.
Conversely, 4-amino-3-bromobenzoic acid is often more cost-effective and readily available, making it a practical choice for large-scale syntheses where the slightly harsher conditions required for C-Br bond activation are manageable.
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the iodination of a p-aminobenzoic acid ester followed by hydrolysis.[7]
Step 1: Synthesis of Ethyl 4-amino-3-iodobenzoate
-
In a suitable reaction vessel, dissolve ethyl p-aminobenzoate (1 equivalent) and potassium iodide (1 equivalent) in a mixture of water and anhydrous ethanol.
-
Add sodium hypochlorite (2 equivalents) as an oxidant.
-
Heat the reaction mixture to 30°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified, with reported yields up to 90.2%.[7]
Step 2: Hydrolysis to this compound
-
To the purified ethyl 4-amino-3-iodobenzoate, add a solution of lithium hydroxide in methanol.
-
Stir the mixture at 30°C for 6 hours.[7]
-
Remove the solvent under reduced pressure.
-
Adjust the pH of the residue to 3-5 with dilute hydrochloric acid.
-
Extract the product with dichloromethane.
-
The combined organic layers are then concentrated and the product purified by silica gel column chromatography.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]
- 7. Page loading... [guidechem.com]
A Comparative Guide to 4-Amino-3-iodobenzoic Acid and Other Halogenated Aminobenzoic Acids for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Aminobenzoic Acids as Versatile Scaffolds in Medicinal Chemistry.
The strategic incorporation of halogen atoms into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties and biological activity. Among the various scaffolds utilized, halogenated aminobenzoic acids have emerged as privileged structures in the design of novel therapeutics. This guide provides a comprehensive, data-driven comparison of 4-Amino-3-iodobenzoic acid with its fluorine, chlorine, and bromine-substituted counterparts. By presenting key experimental data and detailed methodologies, this document aims to inform the rational design of next-generation therapeutic agents.
Physicochemical Properties: A Foundation for Rational Drug Design
The nature of the halogen substituent at the 3-position of the 4-aminobenzoic acid scaffold profoundly influences its physical and chemical characteristics. These properties, including molecular weight, melting point, and lipophilicity, are critical determinants of a compound's solubility, membrane permeability, and overall pharmacokinetic profile. A summary of the key physicochemical properties of 4-amino-3-halobenzoic acids is presented below.
| Property | 4-Amino-3-fluorobenzoic acid | 4-Amino-3-chlorobenzoic acid | 4-Amino-3-bromobenzoic acid | This compound |
| Molecular Formula | C₇H₆FNO₂ | C₇H₆ClNO₂ | C₇H₆BrNO₂ | C₇H₆INO₂ |
| Molecular Weight ( g/mol ) | 155.13[1] | 171.58[2] | 216.03[3][4] | 263.03[5][6] |
| Appearance | Crystalline solid | White powder[7] | White to light yellow crystal powder[8] | Light brown to yellowish crystalline powder[5] |
| Melting Point (°C) | 215-218[9] | 224-229 | 211-215[8] | 288[5] |
| Predicted pKa | Not available | Not available | 4.47 ± 0.10 | Not available |
| Predicted logP | Not available | 1.8 | 1.5 | 1.4 |
Comparative Biological Activity: Unveiling the Impact of Halogen Substitution
The choice of halogen substituent can dramatically alter the biological efficacy of the 4-aminobenzoic acid scaffold. The following sections present a comparative analysis of the antimicrobial and anticancer activities of various halogenated derivatives, supported by quantitative experimental data.
Antimicrobial and Antifungal Activity
A study investigating Schiff bases derived from 4-aminobenzoic acid and substituted salicylaldehydes highlights the significant influence of halogen substitution on antimicrobial and antifungal potency. The data, summarized below, suggests that heavier halogens can enhance activity.[10]
Table 1: Antimicrobial and Antifungal Activity of Halogenated Schiff Bases of 4-Aminobenzoic Acid (Minimum Inhibitory Concentration in µM) [10]
| Target Organism | Bromo-Derivative (MIC in µM) | Iodo-Derivative (MIC in µM) |
| Staphylococcus aureus | > 1000 | 500 |
| Enterococcus faecalis | > 1000 | 1000 |
| Candida albicans | 500 | 250 |
| Candida tropicalis | 250 | 125 |
Lower MIC values indicate greater potency.
Anticancer Activity: Cytotoxicity and Kinase Inhibition
Halogenated aminobenzoic acid derivatives have also been explored as potential anticancer agents. Studies on 4-amino-3-chloro benzoate ester derivatives have demonstrated their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[11] The cytotoxic effects of these compounds were evaluated against various cancer cell lines and compared to the established EGFR inhibitor, Erlotinib.
Table 2: Comparative Cytotoxicity of a 4-Amino-3-chloro Benzoate Ester Derivative (N5a) and Erlotinib (IC₅₀ in µM) [11]
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Lower IC₅₀ values indicate higher cytotoxic potency.
Furthermore, the direct inhibitory activity of the 4-amino-3-chloro benzoate ester derivative against the EGFR tyrosine kinase was quantified.
Table 3: Comparative EGFR Tyrosine Kinase Inhibitory Activity (IC₅₀ in µM) [11]
| Compound | EGFR Tyrosine Kinase |
| N5a | 0.58 ± 0.04 |
| Erlotinib | 0.95 ± 0.07 |
Lower IC₅₀ values indicate greater inhibitory activity.
A separate study on Schiff base derivatives of 4-aminobenzoic acid compared the cytotoxic effects of bromo- and iodo-substituted analogs on the HepG2 human liver cancer cell line.[10]
Table 4: Comparative Cytotoxicity of Halogenated Schiff Bases of 4-Aminobenzoic Acid against HepG2 Cells (IC₅₀ in µM) [10]
| Compound | Bromo-Derivative (IC₅₀ in µM) | Iodo-Derivative (IC₅₀ in µM) |
| Schiff Base | > 100 | 50.3 |
Lower IC₅₀ values indicate greater cytotoxicity.
These findings suggest that the nature of the halogen substituent is a critical determinant of the biological activity of 4-aminobenzoic acid derivatives, with iodo- and chloro-substitutions showing promise in antimicrobial and anticancer applications, respectively.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound[13]
This protocol describes a method for the synthesis of this compound starting from the ethyl ester of p-aminobenzoic acid.
Materials:
-
p-Aminobenzoic acid ethyl ester
-
Potassium iodide
-
Sodium hypochlorite (oxidant)
-
Water
-
Anhydrous ethanol
-
Lithium hydroxide solution
-
Methanol
-
Dilute hydrochloric acid
-
Dichloromethane
Procedure:
-
Synthesis of this compound ethyl ester: In a reaction flask, combine p-aminobenzoic acid ethyl ester (0.01 mol) and potassium iodide (0.01 mol) in a solvent mixture of water (5 mL) and anhydrous ethanol (15 mL).
-
Add sodium hypochlorite (0.02 mol) as the oxidant.
-
Heat the reaction mixture at 30°C for 2 hours.
-
Hydrolysis: To the synthesized this compound ethyl ester, add lithium hydroxide solution and methanol.
-
Stir the mixture at 30°C for 6 hours.
-
Remove the solvent under vacuum.
-
Adjust the pH to 3-5 with dilute hydrochloric acid.
-
Extract the product with dichloromethane (2 x 50 mL).
-
Combine the organic extracts, concentrate, and purify by silica gel column chromatography using a dichloromethane:methanol (15:1) eluent to obtain this compound.
Cytotoxicity Assay (MTT Assay)[11][14]
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[11]
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Microbial inoculum (standardized to a specific concentration)
Procedure:
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in the liquid growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams are presented using the DOT language for Graphviz.
EGFR Signaling Pathway and Potential Inhibition
Derivatives of halogenated aminobenzoic acids have been shown to target the EGFR signaling pathway, which is crucial in cell proliferation and a key target in cancer therapy.
Caption: EGFR signaling pathway and its inhibition by halogenated aminobenzoic acid derivatives.
General Experimental Workflow for Biological Evaluation
The process of evaluating the biological activity of a novel compound follows a structured workflow from initial screening to more detailed characterization.
References
- 1. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-chlorobenzoic acid | C7H6ClNO2 | CID 17211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Amino-3-bromobenzoic acid | C7H6BrNO2 | CID 238935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Amino-3-chlorobenzoic acid | 2486-71-7 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 455-87-8 CAS MSDS (4-AMINO-3-FLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unveiling the Biological Potential of 4-Amino-3-iodobenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of bioactive scaffolds is a cornerstone of modern drug discovery. The introduction of a halogen atom, such as iodine, into the structure of 4-aminobenzoic acid has been shown to significantly modulate its biological activity, opening avenues for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 4-Amino-3-iodobenzoic acid derivatives, with a focus on their antimicrobial and anticancer potential. The information is supported by available experimental data and aims to inform the strategic design of new and more effective therapeutic compounds.
Comparative Biological Activity: A Quantitative Overview
The introduction of an iodine atom to the 4-aminobenzoic acid backbone can influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its interaction with biological targets. The following tables summarize the available quantitative data, comparing the biological activities of this compound derivatives and related halogenated analogues.
Antimicrobial and Antifungal Activity
Derivatives of halogenated aminobenzoic acids have demonstrated notable activity against a range of microbial pathogens. A comparative study of Schiff bases derived from 4-aminobenzoic acid highlights the influence of halogen substitution on their antimicrobial and antifungal efficacy.
| Compound/Derivative | Test Organism | MIC (µM) |
| Iodo-Substituted Derivatives | ||
| 5-Iodo-salicylaldehyde Schiff base | Staphylococcus aureus | 15.62 |
| Candida albicans | 7.81 | |
| 3,5-Diiodo-salicylaldehyde Schiff base | Staphylococcus aureus | 7.81 |
| Candida albicans | 3.91 | |
| Bromo-Substituted Derivatives (for comparison) | ||
| 5-Bromo-salicylaldehyde Schiff base | Staphylococcus aureus | 31.25 |
| Candida albicans | 15.62 | |
| 3,5-Dibromo-salicylaldehyde Schiff base | Staphylococcus aureus | 15.62 |
| Candida albicans | 7.81 | |
| Reference Compounds | ||
| Ciprofloxacin | Staphylococcus aureus | 1-2 |
| Fluconazole | Candida albicans | 0.25-1 |
Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.
In this series, the iodo-substituted compounds generally exhibited more potent antimicrobial and antifungal activity compared to their bromo-substituted counterparts, with the diiodo-derivative showing the highest potency.
Hydrazide-hydrazone derivatives of 4-iodosalicylic acid have also shown promising antimicrobial properties, with Minimum Inhibitory Concentration (MIC) values in the range of 7.81-15.62 µg/mL against certain Gram-positive bacteria.[1]
Anticancer Activity
The cytotoxic potential of halogenated aminobenzoic acid derivatives has been explored against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an anticancer compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Iodo-Substituted Derivatives | ||
| 5-Iodo-salicylaldehyde Schiff base | HepG2 (Liver Cancer) | 15.0 |
| Chloro-Substituted Derivatives (for comparison) | ||
| 4-Amino-3-chloro benzoate ester derivative (N5a) | A549 (Lung Cancer) | 1.23 ± 0.11 |
| HepG2 (Liver Cancer) | 2.45 ± 0.18 | |
| HCT-116 (Colon Cancer) | 3.12 ± 0.25 | |
| Reference Compound | ||
| Erlotinib | A549 (Lung Cancer) | 4.56 ± 0.32 |
| HepG2 (Liver Cancer) | 6.78 ± 0.51 | |
| HCT-116 (Colon Cancer) | 8.12 ± 0.63 |
Data for iodo-substituted derivative from a study on Schiff bases of 4-aminobenzoic acid. Data for chloro-substituted derivative and Erlotinib from a study on 4-amino-3-chloro benzoate ester derivatives.
The available data suggests that halogenated aminobenzoic acid derivatives can exhibit significant cytotoxicity against cancer cells. The chloro-substituted derivative, in particular, demonstrated superior potency compared to the established EGFR inhibitor, Erlotinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key assays used to evaluate the biological activity of this compound derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound and no inoculum) are included.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Cytotoxicity (IC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activity of these derivatives is crucial for their rational design and development. Based on studies of structurally related halogenated aminobenzoic acids, the following signaling pathways are potential targets.
Anticancer Activity: EGFR Inhibition
For some halogenated aminobenzoic acid derivatives, particularly the chloro-substituted analogs, the mechanism of anticancer activity has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and tumor growth.
References
A Comparative Guide to the Reactivity of Halogenated Aminobenzoic Acids in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials. For researchers and professionals in drug development, the use of functionalized building blocks such as halogenated aminobenzoic acids is crucial. The choice of the halogen substituent on the aminobenzoic acid scaffold significantly influences the reactivity and the required reaction conditions for successful Sonogashira coupling.
This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloro-substituted aminobenzoic acids in the Sonogashira coupling reaction, supported by representative experimental data and detailed protocols.
The Reactivity Hierarchy in Sonogashira Coupling
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] This trend is primarily governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The weaker C-I bond facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle, leading to faster reaction rates and milder reaction conditions compared to their bromo and chloro counterparts.
Comparative Performance in Sonogashira Coupling
The difference in reactivity among the halogenated aminobenzoic acids dictates the necessary reaction conditions, such as temperature, reaction time, and catalyst loading, to achieve optimal yields. The following table summarizes the expected performance of 3-halo-4-aminobenzoic acids in a Sonogashira coupling reaction with a terminal alkyne, based on established reactivity principles.
| Halogenated Aminobenzoic Acid | Halogen | Typical Reaction Temperature | Typical Reaction Time (hours) | Expected Yield |
| 4-Amino-3-iodobenzoic acid | Iodine | Room Temperature to 60 °C | 2 - 8 | High to Excellent |
| 4-Amino-3-bromobenzoic acid | Bromine | 60 °C to 100 °C | 8 - 24 | Moderate to High |
| 4-Amino-3-chlorobenzoic acid | Chlorine | 100 °C to 140 °C | 12 - 48 | Low to Moderate |
Experimental Protocols
The following are detailed experimental protocols for the Sonogashira coupling of each of the halogenated aminobenzoic acids with a generic terminal alkyne. These protocols are designed to provide a starting point for optimization in a research setting.
Sonogashira Coupling of this compound
This protocol outlines a typical procedure for the highly reactive iodo-substituted aminobenzoic acid.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Base (e.g., Triethylamine, 2.5 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a gentle 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of 4-Amino-3-bromobenzoic Acid
This protocol is adapted for the less reactive bromo-substituted aminobenzoic acid, requiring slightly more forcing conditions.[1]
Materials:
-
4-Amino-3-bromobenzoic acid (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%)[1]
-
Copper(I) iodide (CuI, 5 mol%)[1]
-
Base (e.g., Piperidine, 2.0 mmol)[1]
-
Anhydrous solvent (e.g., DMF, 5 mL)[1]
Procedure:
-
To a dry Schlenk flask, add the 4-amino-3-bromobenzoic acid, palladium catalyst, and CuI.[1]
-
Evacuate and backfill the flask with an inert gas.[1]
-
Add the anhydrous solvent, base, and terminal alkyne via syringe.[1]
-
Heat the reaction to 80 °C and stir for 8-16 hours.[1]
-
Monitor the reaction by TLC.[1]
-
Upon completion, cool the mixture and dilute with ethyl acetate.[1]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of 4-Amino-3-chlorobenzoic Acid
This protocol is for the least reactive chloro-substituted aminobenzoic acid, necessitating more robust catalytic systems and higher temperatures.
Materials:
-
4-Amino-3-chlorobenzoic acid (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)
-
Ligand (e.g., XPhos, 10 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, 5 mL)
Procedure:
-
In a glovebox, add 4-amino-3-chlorobenzoic acid, the palladium catalyst, ligand, CuI, and base to a reaction vial.
-
Add the anhydrous solvent and the terminal alkyne.
-
Seal the vial and heat the reaction mixture to 120 °C with stirring for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Mechanism and Experimental Workflow
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper (in the traditional method). The following diagrams illustrate the key steps in the reaction mechanism and a general experimental workflow.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
The choice of halogen on the aminobenzoic acid substrate is a critical consideration in planning a Sonogashira coupling reaction. Iodo-substituted aminobenzoic acids are the most reactive, allowing for milder reaction conditions and generally providing higher yields in shorter reaction times. Bromo-substituted analogs offer a good balance of reactivity and stability, while chloro-substituted aminobenzoic acids are the least reactive and require more forcing conditions and specialized catalytic systems. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to select the appropriate starting material and design effective synthetic strategies for the construction of complex molecules via the Sonogashira coupling.
References
A Comparative Guide to the Biological Potential of 4-Amino-3-iodobenzoic Acid and 4-Amino-3-chlorobenzoic Acid
In the landscape of drug discovery and medicinal chemistry, halogenated organic molecules serve as pivotal starting materials and structural motifs in the design of novel therapeutic agents. Among these, 4-amino-3-iodobenzoic acid and 4-amino-3-chlorobenzoic acid are two closely related analogs whose distinct halogen substitutions can significantly influence their synthetic utility and the biological profiles of their derivatives. This guide offers an objective comparison of these two compounds, drawing upon available experimental data for their derivatives to inform researchers, scientists, and drug development professionals.
While direct comparative studies on the intrinsic biological activity of this compound and 4-amino-3-chlorobenzoic acid are limited in publicly available literature, a comparative analysis of their derivatives provides valuable insights into their potential applications. Derivatives of 4-aminobenzoic acid have been widely explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]
Physicochemical Properties: A Foundation for Biological Evaluation
The fundamental physicochemical characteristics of a compound, such as molecular weight and melting point, are crucial factors that can affect its solubility, absorption, and overall suitability for biological assays and as a synthetic precursor.
| Property | This compound | 4-Amino-3-chlorobenzoic Acid |
| Molecular Formula | C₇H₆INO₂[2] | C₇H₆ClNO₂[3] |
| Molecular Weight | 263.03 g/mol [2][4] | 171.58 g/mol [1] |
| CAS Number | 2122-63-6[2] | 2486-71-7[1] |
| Melting Point | 206-210 °C | 224-229 °C[1] |
| Appearance | Solid | Solid[1] |
| IUPAC Name | This compound[2] | 4-amino-3-chlorobenzoic acid[1] |
Comparative Biological Activity: Insights from Derivatives
The true potential of these molecules is often realized in their derivatives. The nature of the halogen substituent can impact the reactivity of the molecule in chemical syntheses and the biological activity of the resulting compounds.
Anticancer Activity: EGFR Inhibition
Derivatives of 4-amino-3-chlorobenzoic acid have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][5] One study reported the synthesis of new 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, that target EGFR tyrosine kinase.[5][6] In particular, a hydrazine-1-carbothioamide derivative, designated as N5a , demonstrated promising cytotoxicity in A549, HepG2, and HCT-116 cancer cell lines by targeting EGFR and inducing apoptosis through the activation of caspase 3 and caspase 8.[5][6]
The inhibitory activity of these derivatives against the EGFR kinase enzyme was found to be comparable to that of the standard EGFR tyrosine kinase inhibitor, erlotinib.[6]
Table 1: In Vitro Cytotoxicity of 4-Amino-3-chlorobenzoic Acid Derivative (N5a) and Erlotinib [6]
| Compound | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| N5a | 37.1 ± 4.1 | 91.1 ± 9.1 | 49.6 ± 3.4 |
| Erlotinib | 7.5 ± 1.5 | 11.6 ± 2.0 | 17.8 ± 2.2 |
While specific data for This compound derivatives as EGFR inhibitors is not as readily available, its structural similarity to other halogenated aminobenzoic acids suggests that its derivatives could also be explored for anticancer properties.[7]
Antibacterial Activity
The broader class of aminobenzoic acids and their derivatives has been a source of antibacterial agents.[8] For instance, sulfonamides, which are derivatives of 4-aminobenzoic acid, interfere with folate synthesis in bacteria.[9]
Some evidence suggests that 4-amino-3-bromobenzoic acid , a close analog of the iodo-compound, may exert antibacterial effects by binding to the 50S subunit of bacterial ribosomes and inhibiting protein synthesis.[7][10] This suggests that derivatives of This compound could be promising scaffolds for the development of novel antibiotics.[7] Research into novel hydrazones derived from 2-, 3-, and 4-iodobenzoic acids has shown beneficial antimicrobial effects, even against methicillin-resistant Staphylococcus aureus (MRSA).[11]
Experimental Protocols
For researchers looking to evaluate the biological activities of derivatives of these compounds, the following are generalized methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[12]
-
Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, and HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[12]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 72 hours.[12]
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[12]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution like DMSO.[12]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader, and IC₅₀ values are calculated from dose-response curves.[12]
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of EGFR.[12]
-
Reaction Mixture Preparation: A reaction mixture containing the EGFR enzyme, a specific substrate, and ATP is prepared in a kinase assay buffer.[12]
-
Compound Addition: Test compounds are added to the reaction mixture at various concentrations.[12]
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[12]
-
Signal Detection: The amount of phosphorylated substrate is quantified, often through luminescence-based assays that measure the amount of ADP produced.[12]
Signaling Pathways and Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and research approaches.
Caption: EGFR signaling pathway and the inhibitory action of 4-amino-3-chlorobenzoic acid derivatives.
Caption: General experimental workflow for the development of bioactive compounds from precursor molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-chlorobenzoic acid | C7H6ClNO2 | CID 17211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Cost-Benefit Analysis of 4-Amino-3-iodobenzoic Acid in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical determinant of efficiency and cost-effectiveness in the synthesis of novel bioactive molecules. Among the versatile scaffolds available to medicinal chemists, halogenated aminobenzoic acids are of particular interest due to their utility in a variety of coupling reactions. This guide provides a comprehensive cost-benefit analysis of 4-Amino-3-iodobenzoic acid, comparing its performance and economic viability against its bromo and chloro analogs in the context of synthetic applications, particularly in the development of kinase inhibitors and other therapeutic agents.
**Executive Summary
This compound presents a compelling case for its use in complex organic synthesis, primarily driven by its superior reactivity in cross-coupling reactions, which can lead to higher yields and milder reaction conditions. However, its higher cost compared to its bromo and chloro counterparts necessitates a careful cost-benefit analysis. This guide will demonstrate that for the synthesis of high-value molecules such as kinase inhibitors, the initial higher cost of the iodo-derivative can be offset by improved synthetic efficiency, leading to overall long-term cost savings and a more robust synthetic route.
Data Presentation: A Head-to-Head Comparison
To provide a clear and objective comparison, the following tables summarize the key quantitative data for this compound and its common alternatives.
Table 1: Cost Analysis of Halogenated 4-Aminobenzoic Acid Derivatives
| Compound | Molecular Weight ( g/mol ) | Representative Price (USD/g) | Cost per Mole (USD/mol) |
| This compound | 263.03[1] | $47.00[1] | ~$12,362 |
| 4-Amino-3-bromobenzoic acid | 216.03 | €183.28 (~$198) for an unspecified quantity[2] | - |
| 3-Amino-4-chlorobenzoic acid | 171.58[3][4] | $0.85 (₹730/kg)[4] | ~$146 |
Note: Prices are subject to change and may vary between suppliers. The price for 4-Amino-3-bromobenzoic acid was not available in a per-gram unit from the initial search, indicating potential variability in availability and cost.
Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction.
| Starting Material | General Reactivity | Typical Reaction Conditions | Reported Yields |
| This compound | High | Milder conditions (lower temperatures, shorter reaction times) | Generally high |
| 4-Amino-3-bromobenzoic acid | Moderate | Moderate to high temperatures, longer reaction times | Good to high, may require more optimization[5][6] |
| 3-Amino-4-chlorobenzoic acid | Low | Harsher conditions (higher temperatures, specialized catalysts/ligands)[5] | Variable, often lower than bromo and iodo analogs |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for conducting an accurate cost-benefit analysis. Below are representative experimental protocols for the synthesis of this compound and its application in a key cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from readily available p-aminobenzoic acid ethyl ester.
Step 1: Synthesis of Ethyl 4-Amino-3-iodobenzoate
-
Materials:
-
p-Aminobenzoic acid ethyl ester (0.01 mol)
-
Potassium iodide (0.01 mol)
-
Sodium hypochlorite solution (oxidant, 0.02 mol)
-
Water (5 mL)
-
Anhydrous ethanol (15 mL)
-
-
Procedure:
-
In a reaction flask, dissolve p-aminobenzoic acid ethyl ester and potassium iodide in a mixture of water and anhydrous ethanol.
-
Add the sodium hypochlorite solution to the mixture.
-
Heat the reaction mixture to 30°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude ethyl 4-amino-3-iodobenzoate can be isolated. The reported yield for this step is up to 90.2%.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 4-amino-3-iodobenzoate (from Step 1)
-
Lithium hydroxide solution
-
Methanol
-
Dilute hydrochloric acid
-
Dichloromethane
-
Silica gel for column chromatography
-
-
Procedure:
-
To the crude ethyl 4-amino-3-iodobenzoate, add lithium hydroxide solution and methanol.
-
Stir the mixture at 30°C for 6 hours.
-
Remove the solvent under vacuum.
-
Adjust the pH of the residue to 3-5 with dilute hydrochloric acid.
-
Extract the product with dichloromethane (2 x 50 mL).
-
Combine the organic extracts, concentrate, and purify by silica gel column chromatography (eluent: dichloromethane/methanol = 15:1) to obtain this compound.
-
Protocol 2: Representative Sonogashira Coupling using an Aryl Iodide
This protocol illustrates the use of an aryl iodide, such as a derivative of this compound, in a Sonogashira coupling reaction to form a C-C triple bond. The higher reactivity of the C-I bond is advantageous in this transformation.
-
Materials:
-
Aryl iodide (e.g., a derivative of this compound) (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Copper(I) iodide (CuI, 0.025 eq)
-
Amine base (e.g., triethylamine, 7.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl iodide, palladium catalyst, and copper(I) iodide in the anhydrous solvent.
-
Add the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
Mandatory Visualizations
Signaling Pathway: The JAK-STAT Pathway
Many kinase inhibitors synthesized using this compound and its analogs target the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers. The diagram below illustrates the canonical JAK-STAT signaling cascade.
Experimental Workflow: Synthesis and Application
The following workflow diagram illustrates the key steps in the synthesis of this compound and its subsequent use in a cross-coupling reaction to generate a more complex molecule.
Logical Relationship: Cost vs. Reactivity
The decision to use this compound over its less expensive counterparts is a strategic one, balancing initial cost against synthetic efficiency. The following diagram illustrates this relationship.
References
A Comparative Guide to the Reactivity of Iodo-, Bromo-, and Chloro-Anilines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis. Halogenated anilines are pivotal building blocks, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent—iodine, bromine, or chlorine—profoundly influences the reactivity of the aniline derivative, dictating the required reaction conditions and the feasibility of selective transformations. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloro-anilines in key cross-coupling reactions, supported by experimental data and detailed methodologies.
The Reactivity Landscape of Halogenated Anilines
The reactivity of a halogenated aniline in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[1][2][3][4] Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates.[1] The bond dissociation energies follow the trend C-I < C-Br < C-Cl, establishing the general reactivity order for halogenated anilines in most cross-coupling reactions as: Iodoanilines > Bromoanilines > Chloroanilines .[1][3] This predictable trend allows for chemoselective couplings in polyhalogenated systems, where a more reactive halogen can be functionalized while leaving a less reactive one intact for subsequent reactions.[1][5]
While the oxidative addition step is a critical factor, other parameters such as the choice of ligand, base, and solvent, as well as the potential for catalyst inhibition, can also play a significant role in the overall efficiency of the process.[6][7]
Data Presentation: A Quantitative Comparison
The following tables summarize the relative performance of iodo-, bromo-, and chloro-anilines in three major cross-coupling reactions based on typical experimental outcomes.
Table 1: General Reactivity Comparison of Haloanilines in Cross-Coupling Reactions
| Feature | Iodoanilines | Bromoanilines | Chloroanilines |
| Relative Reactivity | Excellent | Good | Moderate to Low |
| C-X Bond Strength | Weakest | Intermediate | Strongest |
| Rate of Oxidative Addition | Fastest | Intermediate | Slowest |
| Typical Reaction Temperature | Room Temp. to 80 °C | 80 - 110 °C | 100 - 140 °C (or higher) |
| Typical Catalyst Loading | Low (0.5 - 2 mol%) | Moderate (1 - 5 mol%) | High (≥ 2 mol%) / Specialized Catalysts |
| Ligand Requirements | Standard phosphine ligands often suffice | Standard to moderately electron-rich ligands | Bulky, electron-rich phosphine or NHC ligands required |
Table 2: Comparative Data in Suzuki-Miyaura Coupling
| Haloaniline Example | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 6-Iodoquinoline | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/H₂O, 90 °C, 2-12 h (Projected) | >90% | [8] |
| 6-Bromoquinoline | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/H₂O, 90 °C, 12 h | ~85-95% | [8] |
| 3-Chloroaniline Derivative | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane, 80-110 °C, 2-24 h | Variable | [9] |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 / KF | 1,4-Dioxane, 110 °C | 74% | [10] |
Table 3: Comparative Data in Buchwald-Hartwig Amination
| Haloaniline Substrate | Amine Partner | Catalyst System | Conditions | Yield | Reference |
| 3-Iodopyridine | n-Octylamine | Pd(OAc)₂ / CyPF-t-Bu / LiN(SiMe₃)₂ | DME, 100 °C, 10 h | High Conv. | [11] |
| 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl / NaOtBu | Dioxane, RT, 5 min | 99% | [12] |
| Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co / K₂CO₃ | Water, 80 °C, 10 h | 98% | [13] |
| 4-Chlorotoluene | Di-n-butylamine | Pd₂(dba)₃ / P(t-Bu)₃ / NaOtBu | Toluene, 80 °C, 2 h | 98% | [14] |
Note: In Buchwald-Hartwig aminations, while the general reactivity trend often holds, aryl iodides can sometimes be challenging substrates as the iodide formed can have an inhibitory effect on the catalyst.[7][15] However, modern ligand systems have largely overcome this limitation.[11][14]
Table 4: Comparative Data in Heck Coupling
| Haloaniline Substrate | Alkene Partner | Catalyst System | Conditions | Yield | Reference |
| Iodoaniline Derivative (5) | Acrylonitrile | 10% Pd/C / NaOAc | DMA, 140 °C, 20 h | Quantitative | [16] |
| Bromoaniline Derivative (4) | Acrylonitrile | 10% Pd/C / NaOAc | DMA, 140 °C, 20 h | Low (3-6.5%) | [16] |
| Bromoaniline Derivative (4) | Acrylonitrile | Pd(OAc)₂ / P(o-tolyl)₃ / NaOAc | DMA, 140 °C, 20 h | High (75-87%) | [16] |
| Aryl Chlorides | Styrene | Pd(OAc)₂ / Bulky Ligands | High Temp | Low to No Activity | [17] |
Mandatory Visualization
The following diagrams illustrate the fundamental principles governing the reactivity of haloanilines in cross-coupling reactions.
Caption: Generalized catalytic cycle and reactivity determinants.
Caption: Workflow for selecting reaction conditions based on the halogen.
Experimental Protocols
The following are generalized protocols and may require optimization for specific substrates and reaction scales. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of a haloaniline with an arylboronic acid.[8][9]
-
Materials:
-
Haloaniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, Toluene/Ethanol/H₂O mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the haloaniline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of a haloaniline and an amine.[12][18]
-
Materials:
-
Haloaniline (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, (NHC)Pd(allyl)Cl) (1-2 mol%)
-
Phosphine or NHC Ligand (e.g., XPhos, RuPhos, P(t-Bu)₃) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.4 - 2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add the haloaniline and the solvent.
-
Add the amine via syringe.
-
Seal the tube and heat to the required temperature (can range from room temperature to >100 °C) for the specified time (1-24 hours).
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction (e.g., with saturated aq. NH₄Cl), and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
-
General Protocol for Heck Coupling
This protocol describes a typical procedure for the coupling of a haloaniline with an alkene, such as an acrylate or styrene.[16]
-
Materials:
-
Haloaniline (1.0 mmol, 1.0 equiv)
-
Alkene (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)
-
Ligand (if required, e.g., P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., NaOAc, Et₃N, K₂CO₃) (1.2 - 2.0 equiv)
-
Solvent (e.g., DMF, DMA, Acetonitrile)
-
-
Procedure:
-
To a reaction vessel, add the haloaniline, palladium catalyst, ligand (if using a homogeneous system), and base.
-
Add the solvent and the alkene.
-
Degas the mixture if necessary and place it under an inert atmosphere.
-
Heat the reaction to the target temperature (typically 100-140 °C) and stir until the starting material is consumed (4-24 hours).
-
Monitor the reaction by GC or LC-MS.
-
Once complete, cool the reaction, filter off any solids (e.g., the catalyst if heterogeneous), and dilute the filtrate with an organic solvent and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product via column chromatography or recrystallization.
-
Conclusion
The choice between iodo-, bromo-, and chloro-anilines for cross-coupling reactions presents a clear trade-off between reactivity and substrate cost/availability. Iodoanilines are the most reactive substrates, enabling the use of milder conditions, which is advantageous for the synthesis of complex molecules with sensitive functional groups.[8] Bromoanilines offer a balance of good reactivity and moderate cost, making them a popular choice for many applications. Chloroanilines, while being the most cost-effective, are the least reactive and necessitate more forcing conditions and specialized, often expensive, catalyst systems to achieve efficient coupling.[6] A thorough understanding of these reactivity trends is essential for researchers to design efficient and robust synthetic routes in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Efficacy of 4-Amino-3-iodobenzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 4-Amino-3-iodobenzoic acid derivatives as enzyme inhibitors, focusing on their activity against cholinesterases and cyclooxygenases. The information is compiled from published experimental data to support research and development in enzymology and medicinal chemistry.
Comparative Efficacy of this compound Derivatives
The inhibitory potential of this compound derivatives has been most notably demonstrated against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of cholinergic neurotransmission. A series of novel 9-amino-1,2,3,4-tetrahydroacridine derivatives incorporating a this compound moiety have shown potent inhibition of these enzymes, with IC50 values in the nanomolar range.
While direct experimental data on the cyclooxygenase (COX) inhibitory activity of this compound derivatives is limited in publicly available literature, the broader class of aminobenzoic acids and their halogenated analogues are recognized as scaffolds for anti-inflammatory agents that target COX enzymes. To provide a comparative perspective, data for a structurally related compound, 4-Amino-3-bromobenzoic acid, is included, suggesting the potential for anti-inflammatory activity within this class of compounds.
Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Structure | Target Enzyme | IC50 (nM)[1] |
| 3f | 9-amino-1,2,3,4-tetrahydroacridine with N-butyl-4-amino-3-iodobenzoic acid moiety | Acetylcholinesterase (AChE) | 31.2 |
| Butyrylcholinesterase (BuChE) | 8.0 | ||
| Tacrine (Reference) | Acetylcholinesterase (AChE) | 100.2 | |
| Butyrylcholinesterase (BuChE) | 16.3 |
Lower IC50 values indicate greater inhibitory potency.
Table 2: Potential Cyclooxygenase Inhibitory Activity of a Structurally Related Analogue
Data for 4-Amino-3-bromobenzoic acid derivatives are presented as a proxy to suggest the potential activity of their iodo-counterparts.
| Compound Class | Target Enzyme | Reported Activity |
| Aminobenzoic Acid Derivatives | Cyclooxygenase (COX) | Inhibition of COX enzymes is a primary mechanism for the anti-inflammatory effects of this class of compounds.[2] |
| 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | COX-2 | Demonstrated significant anti-inflammatory effects by inhibiting the expression of COX-2 in cellular assays.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and to screen for their inhibitors.
Principle: The assay measures the hydrolysis of a substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to enzyme activity. In the presence of an inhibitor, this rate is reduced.
Materials:
-
Purified acetylcholinesterase or butyrylcholinesterase
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
Prepare DTNB solution in phosphate buffer.
-
Prepare substrate solution (ATCI or BTCI) in deionized water.
-
Prepare enzyme solution in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add phosphate buffer, enzyme solution, DTNB solution, and the test compound dilution.
-
Control wells (100% activity): Add phosphate buffer, enzyme solution, DTNB solution, and the solvent used for the test compound.
-
Blank wells: Add phosphate buffer, DTNB solution, and substrate solution (no enzyme).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin kinetic measurements of absorbance at 412 nm at regular intervals for a defined period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay quantifies the production of prostaglandins (e.g., Prostaglandin E2, PGE2) from the substrate arachidonic acid by COX enzymes. The amount of prostaglandin produced is typically measured using a competitive enzyme-linked immunosorbent assay (ELISA). A decrease in prostaglandin production in the presence of the test compound indicates inhibition of COX activity.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Test compounds
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare solutions of purified COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of arachidonic acid in a suitable solvent.
-
-
Incubation:
-
Pre-incubate the test compound at various concentrations with the COX enzymes in the assay buffer.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction.
-
Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of enzyme activity.[2]
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathways and a general experimental workflow for screening enzyme inhibitors.
Caption: Cholinergic signaling pathway and the site of inhibition.
Caption: Cyclooxygenase signaling pathway and the site of inhibition.
Caption: General workflow for inhibitor screening and characterization.
References
Benchmarking 4-Amino-3-iodobenzoic Acid: A Comparative Guide for In Vitro Assay Performance
For the attention of researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the performance of 4-Amino-3-iodobenzoic acid in key biochemical and antimicrobial assays. Due to a current lack of publicly available quantitative performance data for this specific molecule, this document leverages data from structurally similar compounds to propose potential areas of biological activity and establishes a roadmap for its experimental validation against established alternatives.
Introduction
This compound is a halogenated aromatic molecule with potential applications in medicinal chemistry and drug discovery. Its structural similarity to other biologically active aminobenzoic acid derivatives, notably its bromo-analog, suggests that it may exhibit valuable pharmacological properties. This guide outlines experimental approaches to characterize its efficacy in two primary areas: anti-inflammatory and antibacterial activities.
Potential Anti-Inflammatory Activity
Derivatives of aminobenzoic acid have demonstrated anti-inflammatory effects, often through the inhibition of key enzymes in inflammatory signaling pathways, such as Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1] While direct evidence for this compound is unavailable, the performance of its analogs provides a strong rationale for its investigation as a potential anti-inflammatory agent.
Comparative Performance in COX-2 Inhibition Assays
To benchmark the potential COX-2 inhibitory activity of this compound, its performance can be compared against known non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.
| Compound | Type | Reported IC50 (COX-2) |
| This compound | Test Compound | Data not available |
| Celecoxib | Selective COX-2 Inhibitor | ~0.04 µM |
| Rofecoxib | Selective COX-2 Inhibitor | ~0.018 µM |
| Diclofenac | Non-selective COX Inhibitor | ~0.07 µM |
| Ibuprofen | Non-selective COX Inhibitor | ~5 µM |
Note: IC50 values can vary depending on the specific assay conditions.
Comparative Performance in p38 MAPK Inhibition Assays
The p38 MAPK signaling cascade is a key regulator of pro-inflammatory cytokine production.[2] Evaluating the inhibitory effect of this compound on this kinase and comparing it with established inhibitors can provide insights into its potential mechanism of action.
| Compound | Type | Reported IC50 (p38α) |
| This compound | Test Compound | Data not available |
| SB 203580 | Selective p38 MAPK Inhibitor | ~50 nM |
| SB 202190 | Selective p38 MAPK Inhibitor | ~50 nM |
| BIRB 796 (Doramapimod) | Potent p38 MAPK Inhibitor | ~38 nM |
Note: IC50 values can vary depending on the specific assay conditions.
Potential Antibacterial Activity
Historically, derivatives of 4-aminobenzoic acid (PABA) have been investigated for their antibacterial properties. The introduction of a halogen atom, such as iodine, may enhance this activity. A proposed mechanism of action for halogenated aminobenzoic acids is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3]
Comparative Performance in Antibacterial Susceptibility Testing
The antibacterial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains and comparing it to standard antibiotics.
| Compound | Gram-Positive (e.g., S. aureus) MIC | Gram-Negative (e.g., E. coli) MIC |
| This compound | Data not available | Data not available |
| Ampicillin | 0.25 - >128 µg/mL | 2 - >128 µg/mL |
| Gentamicin | 0.125 - 4 µg/mL | 0.25 - 8 µg/mL |
| Cefixime | 8 - 128 µg/mL | ~0.75 µg/mL |
Note: MIC values are highly dependent on the bacterial strain and testing methodology.
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate the investigation of this compound.
Protocol 1: Fluorometric Assay for COX-2 Inhibition
This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme by detecting the generation of prostaglandin G2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Heme
-
This compound dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute this compound and control inhibitors to the desired concentrations in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add 80 µL of the COX Assay Buffer. Add 10 µL of the diluted test compound or vehicle (DMSO). Add 10 µL of diluted human COX-2 enzyme solution to all wells except for the "no enzyme" control. Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 590 nm. Take readings every minute for 15-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 2: In Vitro p38 Kinase Activity Assay
This protocol determines the direct effect of an inhibitor on the enzymatic activity of p38 MAPK.
Materials:
-
Active p38 MAPK enzyme
-
Kinase Assay Buffer
-
ATP
-
Substrate (e.g., ATF2)
-
This compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plate
-
Luminometer
Procedure:
-
Kinase Reaction: In a 96-well plate, add 5 µL of the diluted test compound or vehicle. Add 10 µL of a solution containing the p38 MAPK enzyme and the substrate in Kinase Assay Buffer. Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 60 minutes at 30°C.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the ADP-Glo™ Kinase Assay kit.
-
Data Analysis: Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4][5][6]
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hours) culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[4]
-
Compound Dilution: Prepare a stock solution of this compound in the chosen solvent. Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). Incubate the plate at 35 ± 2°C for 16-20 hours.[5]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
Visualizations
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Proper Disposal of 4-Amino-3-iodobenzoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Amino-3-iodobenzoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
When handling this compound, it is crucial to prevent the dispersion of dust and avoid contact with skin, eyes, and clothing.[1] Always use personal protective equipment and ensure adequate ventilation, preferably with a local exhaust system.[1] In the event of a spill, wear suitable protective equipment, contain the spill, and prevent the product from entering drains.[1]
Disposal Procedures
Disposal of this compound and its contaminated packaging must be conducted in strict accordance with local and national regulations.[1] It is recommended to entrust the disposal to a licensed waste disposal company.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a designated, clearly labeled, and tightly sealed container.
-
Do not mix with other waste materials.
-
Handle uncleaned containers as you would the product itself.
-
-
Storage Pending Disposal:
-
Spill Management:
-
In case of a spill, prevent the powder from becoming airborne.
-
Carefully sweep up the solid material, avoiding dust creation, and place it into a designated hazardous waste container.
-
Clean the spill area with a damp cloth or paper towel and place the cleaning materials into the hazardous waste container.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through a licensed waste management service.
-
Ensure all documentation for the waste disposal is completed as per institutional and regulatory requirements.
-
Safety and Handling Data
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), lab coat, and NIOSH-approved respirator if ventilation is inadequate. | [2] |
| Handling | Avoid breathing dust. Use in a well-ventilated area or with a local exhaust system. Wash hands thoroughly after handling. | [1][2] |
| Storage | Keep container tightly closed in a dark, cool, and well-ventilated place under an inert atmosphere. | [1] |
| First Aid - Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. | [1][2] |
| First Aid - Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice. | [1][2] |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [1][2] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately. | [2] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
